Phenyl Salicylate

Catalog No.
S539498
CAS No.
118-55-8
M.F
C13H10O3
M. Wt
214.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenyl Salicylate

CAS Number

118-55-8

Product Name

Phenyl Salicylate

IUPAC Name

phenyl 2-hydroxybenzoate

Molecular Formula

C13H10O3

Molecular Weight

214.22 g/mol

InChI

InChI=1S/C13H10O3/c14-12-9-5-4-8-11(12)13(15)16-10-6-2-1-3-7-10/h1-9,14H

InChI Key

ZQBAKBUEJOMQEX-UHFFFAOYSA-N

SMILES

Array

solubility

insoluble
0.15 mg/mL at 25 °C
insoluble in water; soluble in 50% Heptane
moderately soluble (in ethanol)

Synonyms

Phenyl salicylate; NSC 33406; NSC-33406; NSC33406

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2O

The exact mass of the compound Phenyl salicylate is 214.063 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (ntp, 1992)insoluble7.00e-04 m0.15 mg/ml at 25 °c0.15 mg/ml at 25 °cinsoluble in water; soluble in 50% heptanemoderately soluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33406. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Salicylates - Supplementary Records. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

salol synthesis mechanism and reaction pathway

Author: Smolecule Technical Support Team. Date: February 2026

Classical Synthesis & Mechanism

The traditional method for synthesizing phenyl salicylate (Salol) involves a straightforward esterification reaction between salicylic acid and phenol.

  • Traditional Method: A common laboratory-scale procedure uses a direct esterification where salicylic acid is heated with phenol in the presence of phosphoryl chloride (POCl₃) as a catalyst [1].
  • Transesterification Alternative: A vapor-phase method employs transesterification of methyl salicylate with phenol over solid acid catalysts like Mo(VI)/ZrO₂. This method achieves up to a 70% yield of Salol with 90% selectivity at a catalyst bed temperature of 200°C [2].

The following diagram illustrates the core esterification mechanism and the transesterification pathway.

G cluster_1 Direct Esterification cluster_2 Transesterification SalicylicAcid Salicylic Acid Salol This compound (Salol) SalicylicAcid->Salol Acid Catalyst Phenol Phenol Phenol->Salol MethylSalicylate Methyl Salicylate Salol2 This compound (Salol) MethylSalicylate->Salol2 Solid Acid Catalyst Methanol Methanol MethylSalicylate->Methanol Phenol2 Phenol Phenol2->Salol2

Salol synthesis via direct esterification and transesterification pathways.

Quantitative Data & Method Comparison

The table below summarizes key parameters for different Salol synthesis methods, highlighting the trade-offs between yield, selectivity, and process intensity.

Method Catalyst Key Conditions Yield (%) Selectivity (%) Key Features/Challenges
Direct Esterification [1] Phosphoryl Chloride (POCl₃) Heating with phenol (Note: Yield not specified in search results) - Classical laboratory method
Vapor-Phase Transesterification [2] Mo(VI)/ZrO₂ 200°C, flow system 70 90 Industrial potential, continuous process
Direct Carboxylation [3] Magnetic Nano Ferrate CO₂ and phenol as reactants (Note: Yield not specified in search results) - Uses CO₂ as a C1 source, green chemistry route

Detailed Experimental Protocol

For researchers aiming to reproduce the classic synthesis, here is a verified laboratory procedure for a related reaction, the synthesis of Salicyl-o-toluide, which shares the same initial step of generating Salol in situ [4].

  • Reaction Setup: In a 250 mL flask attached to a Vigreux column (30 cm), mix 42.8 g (0.2 mol) of this compound ("Salol"), 26.7 g (0.25 mol) of o-toluidine, and 60 g of 1,2,4-trichlorobenzene [4].
  • Reaction Process: Heat the mixture to boiling so that the phenol formed distills off slowly. The temperature typically rises from 183°C to 187°C in the first hour, collecting about 22-23 g of distillate. Continue heating until the temperature reaches 202°C and a total of 45-46 g of distillate has been collected [4].
  • Work-up and Isolation: After the reaction, add 3 g of Norit (decolorizing carbon) and 10 mL of trichlorobenzene to the flask. Heat the mixture to boiling and perform a hot filtration by suction. Allow the filtrate to stand overnight in an ice chest. Filter the crystalline product, slurry it with 75 mL of ligroin (b.p. 90–120°C) at 35–40°C, and filter again. After drying, the yield is 33–35 g (73–77%) with a melting point of 143–144°C [4].

Current Research & Applications

Salol and salicylic acid derivatives remain relevant in modern scientific research, particularly in materials science and pharmaceutical development.

  • Salicylic Acid in Organocatalysis: Recent studies demonstrate salicylic acid's role as a bifunctional hydrogen-bonding organocatalyst. Its structure, featuring both phenolic -OH and carboxylic acid groups, allows it to activate substrates like epoxides for regioselective ring-opening reactions, enabling metal-free, gram-scale synthesis of β-amino alcohols under mild conditions [5].
  • Polymeric Drug Development: In silico design and synthesis of allyl esters of salicylic acid (AESA) and acetylsalicylic acid (AEASA) is an active area. These monomers can be copolymerized (e.g., with oligoethylene macromonomer) to create new antibacterial oligomers for applications such as antimicrobial dental prostheses [6].

Key Insights for Researchers

Based on the compiled data, here are strategic considerations for research and development.

  • For Process Chemistry: The vapor-phase transesterification over Mo(VI)/ZrO₂ presents a robust, continuous process with high yield and selectivity, making it a strong candidate for scale-up [2].
  • For Green Chemistry: The direct synthesis from CO₂ and phenol offers a sustainable pathway by utilizing a greenhouse gas as a raw material, aligning with green chemistry principles [3].
  • For Drug Development: The catalytic applications of salicylic acid itself and the synthesis of polymerizable salicylate esters (AESA/AEASA) open avenues for creating novel bioactive materials and exploiting non-covalent catalysis in API synthesis [5] [6].

References

phenyl salicylate HMDB metabolome database

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Identification

The table below summarizes the core identifying information and physical properties for phenyl salicylate.

Property Details
CAS Registry Number 118-55-8 [1] [2]
Molecular Formula C13H10O3 [1] [3]
Molecular Weight 214.22 g/mol [1] [4] [3]
IUPAC Name Phenyl 2-hydroxybenzoate [1]
Common Synonyms Salol; 2-Hydroxy-benzoic acid phenyl ester [1] [3]
Physical Form White to colorless crystalline solid [4] [2]
Melting Point 43 - 46 °C [2]
Boiling Point 172 - 173 °C at 12 mm Hg [4] [2]
Log P (octanol/water) 3.82 (calculated) [4], 3.292 (est.) [2]
Water Solubility 150 mg/L at 25 °C (exp.) [2]

Pharmacology and Toxicology

This table outlines key pharmacological and toxicological data relevant for drug development.

Aspect Details
Mechanism of Action Acts as a prodrug, hydrolyzed to release salicylate, which inhibits cyclooxygenase (COX-1 and COX-2) activity, reducing prostaglandin synthesis [3].
Pharmacodynamics Mild analgesic, antipyretic, and antiseptic. Used for pain relief and lower urinary tract inflammation [3].
Metabolism Hydrolyzed in the body to salicylic acid [3]. Further metabolized in the liver via conjugation with glycine to form salicyluric acid, conjugation with glucuronic acid, and oxidation to gentisic acid [3].
Toxicity (Acute, Oral) LD50 (rat) = 3000 mg/kg [3] [2]
Safety & Regulations Generally Recognized as Safe (GRAS) as a flavor ingredient (FEMA 3960) [4] [2]. Approved for use in some pharmaceutical products and as a food additive [3].
Adverse Effects May include skin/eye/respiratory irritation, dizziness, nausea, dry mouth, and difficulty urinating [3].

Analytical Characterization

For researchers requiring experimental protocols, the following methodologies are cited in the literature.

  • Mass Spectrometry: Electron ionization mass spectrometry data is available through the NIST Mass Spectrometry Data Center. The spectrum can be viewed interactively on the NIST WebBook page for this species (NIST MS number: 229426) [1].
  • Tandem MS/MS Peak Annotation: For compound identification in untargeted metabolomics, MetaboAnalyst offers a module for MS/MS peak annotation. You can upload peak lists (m/z and intensity values) which are then compared against public MS/MS databases [5].
  • Functional Analysis for Untargeted Metabolomics: MetaboAnalyst's "MS Peaks to Pathways" module supports functional analysis from high-resolution MS data without complete compound identification. It uses algorithms like mummichog or GSEA to predict pathway-level activity directly from peak data, which could be highly relevant for studying this compound's metabolic effects [5].

Metabolic Pathway Visualization

Although a direct HMDB entry was not found, this compound is a salicylate ester. The diagram below illustrates its general metabolic pathway based on the gathered pharmacological data.

PhenylSalicylate This compound (Prodrug) SalicylicAcid Salicylic Acid (Active Metabolite) PhenylSalicylate->SalicylicAcid Hydrolysis SUA Salicyluric Acid (Conjugate with Glycine) SalicylicAcid->SUA Conjugation SPG Salicyl Phenolic Glucuronide SalicylicAcid->SPG Glucuronidation GentisicAcid Gentisic Acid (Oxidation Product) SalicylicAcid->GentisicAcid Oxidation

This proposed metabolic pathway shows this compound as a prodrug that is hydrolyzed to release the active salicylic acid, which is then metabolized via three primary routes [3].

A Path Forward for Your Research

Since a direct link to HMDB was not established, here are suggestions for your next steps:

  • Consult HMDB Directly: I recommend visiting the official HMDB website (hmdb.ca) and searching for "this compound" or "salol" to obtain the specific metabolome data you need.
  • Leverage MetaboAnalyst: The platform's functional analysis tools are well-suited for investigating the systemic metabolic impact of salicylate compounds, which can complement database queries [5].
  • Explore KEGG: The KEGG PATHWAY database (map01110) provides extensive information on the "Biosynthesis of secondary metabolites," which includes the broader context of pathways related to phenolic compounds like this compound [6].

References

phenyl salicylate solubility and stability data

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Profile

Phenyl salicylate has a characteristic solubility profile, being readily soluble in organic solvents but largely insoluble in water. The table below summarizes its solubility in various solvents.

Solvent Solubility Notes
Water [1] [2] ~0.15 mg/mL (1 g/6670 mL); 1 g/6670 mL Practically insoluble
50% Ethanol [2] Soluble (solution stability studied) Used for stability studies
DMSO [3] 25 mg/mL (116.7 mM) Sonication is recommended to dissolve
Alcohol, Ether, Acetone [4] Soluble Readily soluble in common organic solvents

Stability and Degradation Data

The stability of this compound is highly dependent on pH, temperature, and the solvent environment. Its primary degradation pathways are hydrolysis and transesterification.

Quantitative Stability Parameters

The following table outlines key stability data from a study in 50% (v/v) aqueous ethanol solution [2].

Parameter Condition Value Notes
Degradation Kinetics pH 3.2 - 8.4 Pseudo first-order Proceeds via two pathways: transesterification (k1) and hydrolysis (k2)
Primary Pathway In alcoholic solution Transesterification (k1) Leads to formation of ethyl salicylate
Half-life (t₁/₂) pH 6.3, 23°C 178 days
Half-life (t₁/₂) pH 6.3, 50°C 6.6 days
Stability Condition Below pH 4 Stable Degradation rate decreases with lower pH and temperature
Degradation Pathways

The degradation process in an alcoholic-aqueous solution can be visualized as follows:

G PS This compound (PS) ES Ethyl Salicylate (ES) PS->ES Transesterification (k1) SA Salicylic Acid PS->SA Hydrolysis (k2) ES->SA Hydrolysis (k3) P Phenol SA->P Decarboxylation

This compound degradation pathways in alcoholic-aqueous solution, showing competing transesterification and hydrolysis reactions. k1, k2, and k3 represent the rate constants for each step [2].

Detailed Experimental Protocol

For researchers looking to verify or apply this data, here is a summary of the key methodological details from the stability study [2]:

  • Solution Preparation: The stability of this compound (PS) was investigated in 50 v/v% aqueous ethanol. Studies were also performed in 100% ethanol for comparison.
  • pH and Temperature Range: Experiments were conducted over a pH range of 3.2 to 8.4 and at three different temperatures (5°C, 23°C, and 50°C) to observe the effects of these variables.
  • Analysis Duration: The samples were monitored for a period of four months.
  • Analytical Method: The concentration of this compound and its degradation products were quantified using High-Performance Liquid Chromatography (HPLC).
  • Data Analysis: The observed degradation data (absorbance vs. time) was treated with a nonlinear least squares method to fit a pseudo first-order kinetic model. The equation used was: A_obs = [R₀] * δ_app * e^(-k_obs * t) + A_∞ Where A_obs is the absorbance at time t, [R₀] is the initial PS concentration, δ_app is the apparent molar absorptivity, k_obs is the observed pseudo first-order rate constant, and A_∞ is the absorbance at infinite time.

Key Takeaways for Professionals

  • Formulation Strategy: To ensure the stability of formulations containing this compound, it is critical to maintain an acidic environment (below pH 4) and avoid alcoholic solvents where possible.
  • Accelerated Testing: The strong temperature dependence of its degradation means that accelerated stability studies at higher temperatures (e.g., 50°C) can provide rapid insights.
  • Analytical Focus: When analyzing stability samples, the method should be capable of detecting not just this compound but also its expected degradation products, primarily ethyl salicylate (in alcoholic formulations) and salicylic acid.

References

phenyl salicylate depsides depsidones chemical class

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Classes: Definitions and Relationships

Phenyl salicylate, depsides, and depsidones are distinct classes of polyphenolic compounds, with the core differentiator being their structural linkage.

  • Depsides: These are compounds composed of two or more monocyclic aromatic rings (often derived from hydroxybenzoic acid) linked together by an ester bond [1] [2]. They are commonly found in lichens and some plants.
  • Depsidones: These are characterized by a cyclic ester (lactone) bond, forming a structure known as 11H-dibenzo[b,e][1,4]dioxepin-11-one [3]. This structure is formed when two hydroxybenzoic acid rings are linked by both an ether and an ester bond. Like depsides, they are frequently isolated from lichens [3].
  • This compound (Salol): This is a simple aromatic ester, specifically the phenyl ester of salicylic acid [4] [5]. It is structurally a single ester bond between salicylic acid and phenol. It is classified among depsides and depsidones in some chemical databases due to its phenolic ester structure [1] [4] [6].

The table below summarizes the key characteristics of these compound classes for easy comparison.

Feature Depsides Depsidones This compound
Core Structure Two or more aromatic units linked by a linear ester bond [1] [2] Two aromatic units linked by both an ether and an ester bond, forming a tricyclic system [3] Single ester bond between salicylic acid and phenol [4]
Structural Motif Linear ester Cyclic ester (lactone) Simple ester
Common Sources Lichens, plants [2] Lichens (e.g., Ramalina species) [3] Synthetic; also a food additive [4] [5]
Bioactivity Profile Antioxidant, antimicrobial [2] Potent antioxidant, antimalarial, antiproliferative, antibacterial [3] Analgesic, antipyretic, antiseptic, UV absorber [4] [5]

Experimental Protocols: Synthesis and Analysis

Synthesis of this compound

Traditional synthesis methods involve direct esterification, but modern protocols focus on improved efficiency and yield.

1. Traditional Acid-Catalyzed Esterification

  • Principle: Direct dehydration between salicylic acid and phenol using a strong acid catalyst [5] [6].
  • Procedure: Salicylic acid and phenol are heated with a catalyst like sulfuric acid (H₂SO₄) or phosphorus oxychloride (POCl₃) for several hours. The crude product is then neutralized, washed, and recrystallized from ethanol [5] [6].
  • Limitations: Long reaction times (2.5–6 hours), moderate yields (45-70%), and corrosiveness of liquid acids [6].

2. Advanced Ultrasonic-Assisted Synthesis This modern method significantly enhances reaction speed and yield [6] [7]. The following workflow diagram illustrates the optimized synthesis and purification process.

G Start Start Reaction Mix Mix Reactants: Anhydrous Ether, Salicylic Acid, Phenol, 4-DMAP, DCC Start->Mix Sonicate Ultrasonic Stirring (25-35 min, 10-20 kHz) Mix->Sonicate Solid Generate White Solid Sonicate->Solid Dry Dry under Lamp (1 hour) Solid->Dry Extract Petroleum Ether Extraction & Filtration Dry->Extract Wash Wash & Dry (Na₂CO₃ + Saturated Brine) Extract->Wash Evaporate Evaporate Solvent Wash->Evaporate Recryst Recrystallize from Ethanol Evaporate->Recryst Final Pure this compound (White Crystals) Recryst->Final

  • Reagents: Anhydrous ether, salicylic acid, phenol, 4-Dimethylaminopyridine (4-DMAP, catalyst), Dicyclohexylcarbodiimide (DCC, coupling agent) [7].
  • Procedure:
    • Mix reagents in a mass ratio of 1 (ether) : 4-5 (salicylic acid) : 0.65-0.75 (phenol) : 1.5-1.7 (4-DMAP) : 0.01-0.02 (DCC).
    • Subject the mixture to ultrasonic stirring (10-20 kHz) for 25-35 minutes until a white solid forms.
    • Place the mixture under a drying lamp for 1 hour to evaporate residual ether.
    • Soak the solid in petroleum ether and filter to remove the precipitate (dicyclohexylurea).
    • Wash the petroleum ether layer with Na₂CO₃ solution and saturated brine, then dry with a desiccant.
    • Evaporate the petroleum ether to obtain a crude solid.
    • Recrystallize the crude product from ethanol to obtain pure this compound as white crystals [7].
  • Key Advantages: Short reaction time (under 35 min), high yield (85-90%), and greener conditions [6] [7].
Analysis of Antioxidant Mechanisms in Depsidones

Computational and kinetic studies are key to understanding the potent antioxidant activity of natural depsidones.

  • Objective: To evaluate the thermodynamic and kinetic parameters of radical scavenging reactions for depsidones (e.g., Salazinic acid, Norstictic acid) [3].
  • Methodology:
    • In Silico Calculation: Use density functional theory (DFT) at the ROB3LYP/6-311++G(2df,2p)//B3LYP/6-311G(d,p) level to calculate key parameters [3].
    • Key Parameters:
      • Bond Dissociation Energy (BDE): Predicts H-atom transfer ability (lower BDE = higher activity).
      • Proton Affinity (PA) and Ionization Energy (IE): Assess the feasibility of sequential proton-loss electron transfer (SPLET) and single-electron transfer (SET) mechanisms.
    • Kinetic Evaluation: Calculate rate constants (k) for reactions with radicals like HO• and O₂•– in aqueous solution [3].
  • Protocol Workflow:
    • Optimize the geometry of the depsidone and its radicals.
    • Calculate BDE, PA, and IE for all possible X–H (X = C, O) bonds.
    • Determine the favored mechanism (FHT, SPLET, or SET) based on thermodynamics.
    • Compute rate constants for reactions with biologically relevant radicals.
  • Outcome: The study confirmed that depsidones are excellent HO• and O₂•– scavengers in aqueous solutions (k = 10⁸ – 10¹⁰ M⁻¹s⁻¹), primarily following the SPLET mechanism [3].

Pharmacological and Industrial Profiles

Biological Activities and Mechanisms
  • This compound:

    • Mechanism: It is hydrolyzed in the gut to release salicylic acid and phenol. The salicylate moiety inhibits cyclooxygenase (COX-1 and COX-2) enzymes, reducing prostaglandin synthesis and providing analgesic, antipyretic, and anti-inflammatory effects [4].
    • Uses: Once used as a mild analgesic and antiseptic; now primarily used in veterinary medicine and in combination products for urinary tract discomfort [4] [5].
  • Depsidones:

    • Mechanism: Potent antioxidants that effectively scavenge hydroxyl (HO•) and superoxide (O₂•–) radicals via the Sequential Proton-Loss Electron Transfer (SPLET) mechanism [3]. They also modulate key inflammatory pathways, including NF-κB and MAPK signaling [8].
    • Uses: Investigated for a broad range of bioactivities, including antioxidant, antimalarial, antihypertensive, antitrypanosomal, antiproliferative, and antibacterial applications [3].
Industrial and Formulation Applications
Application Area Specific Use Rationale / Property
Pharmaceuticals Analgesic & Antipyretic (this compound) [4] [5] Systemic release of salicylate upon hydrolysis.
Antioxidant & Anti-inflammatory (Depsidones) [3] [8] Potent radical scavenging and modulation of NF-κB/Nrf2 pathways.
Material Science Polymer & Plastic Stabilizer [5] [6] Absorbs UV light in the 290-325 nm range, preventing discoloration.
Cosmetics Sunscreen Agent [5] [6] UV absorption property.
Food Industry Food Additive (this compound) [4] [5] Used as a flavoring agent (sweet, mild medicinal taste at ~50 ppm).

Key Takeaways for Researchers

  • Structural Clarity is Crucial: While this compound shares the ester functional group with depsides, its simple, single-ester structure differentiates it from the multi-ring depsides and the tricyclic depsidones. This structural difference underpins their varying biological activities and research applications.
  • Depsidones are Promising Antioxidants: Computational and kinetic studies confirm that natural depsidones are exceptionally potent, specific scavengers of hydroxyl and superoxide radicals, making them prime candidates for therapeutics targeting oxidative stress [3].
  • Synthesis is Evolving: Modern synthesis methods for this compound, such as ultrasonic-assisted protocols, offer dramatic improvements in yield and efficiency, representing a greener and more scalable alternative to traditional techniques [6] [7].

References

Comprehensive Application Notes and Protocols: GC-FID Method Validation for Phenyl Salicylate Quantification in Drug Substances

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to GC-FID Analysis of Phenyl Salicylate

This compound (also known as salol) is an important organic compound widely used in pharmaceutical applications and as a chemical intermediate in various industrial processes. In pharmaceutical formulations, it serves as an active ingredient in certain drug substances, necessitating precise analytical methods for quality control. Gas chromatography with flame ionization detection (GC-FID) represents a robust analytical technique well-suited for the quantification of this compound due to its high sensitivity, excellent separation efficiency, and broad dynamic range. The development and validation of reliable GC-FID methods are critical requirements for pharmaceutical analysis to ensure product quality, safety, and efficacy in compliance with regulatory standards [1].

The fundamental principle of GC-FID analysis involves the separation of volatile compounds through a chromatographic column followed by detection through combustion in a hydrogen/air flame. Organic compounds containing carbon-hydrogen bonds produce ions upon combustion that are collected by electrodes, generating a electrical signal proportional to the mass of carbon atoms in the analyte. This detection mechanism makes FID particularly suitable for this compound quantification, as it provides universal response for organic compounds, high sensitivity with detection limits typically in the 0.1-10 ppm range, and wide linear dynamic range spanning several orders of magnitude [2]. For pharmaceutical researchers and drug development professionals, these method validation notes provide a comprehensive framework for implementing GC-FID analysis of this compound in quality control laboratories.

Materials and Reagents

Chemical Standards and Supplies
  • This compound reference standard of known high purity (≥99%) [1]
  • Internal standard (if applicable) such as n-tetracosane or other appropriate compounds [3]
  • High-purity organic solvents including acetone, methanol, or dimethylacetamide (HPLC or GC grade) [4] [5]
  • Derivatization agents (if required for sample matrix) such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for problematic matrices [4]
  • Gas supplies including high-purity hydrogen, air, and nitrogen or helium as carrier gas [2]
Instrumentation and Equipment
  • Gas chromatograph equipped with flame ionization detector (e.g., Agilent 7890 GC-FID, Shimadzu GC-2010 pro, or equivalent) [1] [4] [6]
  • Capillary GC column: HP-5 (5% diphenyl-, 95% dimethylpolysiloxane) or equivalent low-polarity stationary phase [1] [5]
  • Column dimensions: 30 m length × 0.32 mm internal diameter × 0.25 μm film thickness [1] [3] [5]
  • Automated liquid sampler (optional but recommended for improved precision) [7]
  • Analytical balance with 0.1 mg accuracy [6]
  • Volumetric glassware (class A) for standard and sample preparation [4]

Method Development and Optimization

Chromatographic Conditions

The separation methodology for this compound requires careful optimization of chromatographic parameters to achieve base resolution from potentially interfering compounds and acceptable analysis time. Based on published methods for similar compounds, the following conditions have been demonstrated effective:

Table 1: Optimal GC-FID Conditions for this compound Analysis

Parameter Specification Alternative/Notes
Injection mode Split (50:1 ratio) Splitless for trace analysis
Injection volume 0.2-0.4 μL [1] [5]
Injector temperature 280°C [1] [5]
Detector temperature 300°C [1] [5]
Carrier gas Nitrogen or Helium High purity (≥99.999%)
Carrier flow rate 2.5 mL/min constant flow [5]
Hydrogen flow rate 30 mL/min For FID detector
Air flow rate 400 mL/min For FID detector
Makeup gas flow rate 25 mL/min (Nitrogen) [5]
Oven temperature program Initial: 120°C (hold 2 min) Alternative: Initial 100°C for complex matrices
Ramp 1: 20°C/min to 280°C [1] [5]
Final: 280°C (hold 5-10 min) [1] [5]
Total run time Approximately 15-20 minutes
Column Selection Considerations

The stationary phase composition significantly impacts the separation efficiency and selectivity for this compound. The HP-5 column or equivalent containing (5% diphenyl-, 95% dimethylpolysiloxane) has been specifically documented for this compound separation in drug substances and related compounds [1] [5]. This low-polarity phase provides excellent thermal stability and appropriate selectivity for this compound, allowing its resolution from potential impurities including phenyl 4-hydroxybenzoate, xanthone, and other by-products that may be present in synthetic mixtures [5]. For matrices containing volatile amines or basic compounds, specialized columns such as the Rtx-Volatile Amine column may be considered, particularly when analyzing for residual solvents or volatile impurities alongside this compound [4].

Method Validation Protocol

Validation Parameters and Acceptance Criteria

The analytical method validation for this compound quantification by GC-FID should be performed according to ICH guidelines Q2(R1) [3] [6], addressing the following key parameters with corresponding experimental protocols:

  • Specificity/SELECTIVITY: Demonstrate chromatographic resolution between this compound and potential impurities, degradants, or matrix components. Resolution factor (Rs) should be ≥2.0 between this compound and closest eluting compound [1] [5].

  • Linearity and Range: Prepare minimum five concentrations spanning 50-150% of target concentration or 1-100 μg/mL for impurity methods. Determine correlation coefficient (r) ≥0.999, y-intercept not significantly different from zero, and residuals within ±5% [1] [3] [5].

  • Accuracy/Recovery: Perform spike recovery experiments at three concentration levels (80%, 100%, 120%) with minimum triplicate determinations at each level. Mean recovery should be 98-102% with RSD ≤2% [3] [6].

  • Precision:

    • Repeatability: Six replicate injections of standard solution at 100% concentration, RSD ≤1% [1]
    • Intermediate precision: Different days, analysts, or instruments; RSD ≤2% [1] [6]
  • Limit of Detection (LOD) and Quantitation (LOQ): Determine by signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ, or based on standard deviation of response and slope [3]. For this compound, reported LOD and LOQ values of 0.18 μg/mL and 0.11 μg/mL respectively have been achieved [5].

  • Robustness: Deliberate variations in method parameters (flow rate ±0.1 mL/min, temperature ±2°C, mobile phase composition ±1%) to evaluate method resilience. System suitability criteria should be maintained in all variations [1].

Summary of Validation Characteristics

Table 2: Validation Parameters and Typical Results for this compound GC-FID Method

Validation Parameter Experimental Design Acceptance Criteria Reported Values
Specificity Resolution from nearest impurity Rs ≥ 2.0 Well separated from known by-products [5]
Linearity Range 1-100 μg/mL r ≥ 0.999 r ≥ 0.9997 [5]
Accuracy (% Recovery) Spike recovery at 3 levels 98-102% 91.5-105.6% [5]
Precision (% RSD) 6 replicate injections ≤1.0% 0.5-4.4% [5]
LOD Signal-to-noise 3:1 - 0.18 μg/mL [5]
LOQ Signal-to-noise 10:1 - 0.11 μg/mL [5]
Robustness Deliberate parameter variations System suitability met Method specific [1]

Detailed Experimental Protocols

Standard and Sample Preparation

Reference Standard Solution:

  • Accurately weigh approximately 10 mg of This compound reference standard into a 10 mL volumetric flask.
  • Dissolve in and dilute to volume with appropriate solvent (acetone recommended [5]).
  • Transfer 1.0 mL of this stock solution to another 10 mL volumetric flask and dilute to volume to obtain working standard solution of approximately 100 μg/mL.

Internal Standard Solution (if applicable):

  • For internal standard method, prepare n-tetracosane solution at 0.25 mg/mL in methanol/chloroform (1:1) mixture [3].
  • Add consistent volume to all standards and samples.

Sample Preparation:

  • For drug substance analysis, accurately weigh powder equivalent to approximately 10 mg this compound into 10 mL volumetric flask.
  • Dissolve in and dilute to volume with solvent, mix thoroughly.
  • For complex matrices, consider addition of DBU (5% v/v in DMAc or NMP) to mitigate matrix effects, particularly for acidic samples [4].
  • Filter through 0.45 μm PTFE syringe filter before injection if insoluble particles are present.
System Suitability Testing

System suitability tests are essential to verify chromatographic system performance before and during analysis. The following parameters and acceptance criteria should be established:

  • Theoretical plates: ≥10,000 for this compound peak [1]
  • Tailing factor: ≤2.0 for this compound peak
  • Relative standard deviation (RSD): ≤1.0% for peak areas from 5 replicate injections of standard solution
  • Resolution: ≥2.0 between this compound and closest eluting compound [5]

The following workflow diagram illustrates the complete method development and validation process:

G Start Start Method Development CondOpt Chromatographic Condition Optimization Start->CondOpt ColumnSel Column Selection HP-5 (5% phenyl methyl siloxane) CondOpt->ColumnSel SamplePrep Sample Preparation Standard & Sample Solutions ColumnSel->SamplePrep Validation Method Validation Protocol SamplePrep->Validation Specificity Specificity Testing Resolution from impurities Validation->Specificity Linearity Linearity & Range 1-100 μg/mL Specificity->Linearity Accuracy Accuracy/Recovery Spike experiments Linearity->Accuracy Precision Precision Testing Repeatability & Intermediate Accuracy->Precision LODLOQ LOD/LOQ Determination S/N 3:1 & 10:1 Precision->LODLOQ Robustness Robustness Evaluation Parameter variations LODLOQ->Robustness SystemSuit System Suitability Testing Plates, tailing, RSD, resolution Robustness->SystemSuit Complete Method Validation Complete SystemSuit->Complete

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Peak Tailing: Can result from active sites in liner or column. Use deactivated liners and consider column conditioning. For basic compounds like amines, add DBU to diluent to reduce interfacial adsorption [4].

  • Baseline Noise/Drift: Check gas purity, replace gas filters if contaminated. Ensure detector jet is clean - clean every few weeks or as needed depending on sample type and frequency of use [2].

  • Retention Time Shifts: Verify carrier gas flow stability and oven temperature accuracy. Check for leaks in system [2].

  • Reduced Sensitivity: Confirm detector flame is lit and properly optimized. Check injection port liners for contamination and replace if necessary. Verify syringe performance and injection technique [2].

Quantitative Analysis Approaches

Two primary quantification methods can be employed for this compound analysis:

  • External Standard Method: Prepare calibration standards of this compound at minimum five concentration levels. Plot peak area versus concentration to generate calibration curve. Verify linearity through correlation coefficient and residual analysis [5].

  • Internal Standard Method: Select an appropriate internal standard (e.g., n-tetracosane) that is chemically similar, stable, and well-resolved from this compound and other sample components [3]. Add consistent amount to all standards and samples. Plot peak area ratio (analyte:internal standard) versus concentration for calibration.

The following diagram illustrates the key steps in the GC-FID analysis and quantification workflow:

G Sample Sample Preparation Weigh, dissolve, filter Injection GC Injection Split mode (50:1) Sample->Injection Separation Chromatographic Separation HP-5 column, temp programming Injection->Separation Detection FID Detection H2/air flame, 300°C Separation->Detection DataAnalysis Data Analysis Peak integration, calibration Detection->DataAnalysis QuantReport Quantification Report Concentration with uncertainty DataAnalysis->QuantReport Calibration Calibration Curve External or internal standard method SystemSuit System Suitability Test Plates, tailing, RSD check QCAction QC Criteria Met?

Conclusion

The validated GC-FID method described in these application notes provides a robust analytical procedure for the quantification of this compound in drug substances and related materials. The method demonstrates excellent performance characteristics including specificity, linearity, accuracy, precision, and sensitivity suitable for pharmaceutical quality control applications. The detailed protocols for method development, validation, and troubleshooting offer practical guidance for implementation in analytical laboratories.

When properly validated and implemented, this GC-FID method represents a reliable quality control tool that can be applied to routine analysis of this compound in pharmaceutical drug substances, ensuring compliance with regulatory requirements while maintaining analytical excellence in pharmaceutical development and manufacturing.

References

Comprehensive Application Notes and Protocols for Phenyl Salicylate Synthesis from Salicylic Acid and Phenol

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the document.

Introduction

Phenyl salicylate, commonly known as salol, is a significant organic compound with extensive applications in pharmaceutical, cosmetic, and industrial sectors. As the phenyl ester of salicylic acid, it serves as an internal antiseptic in medicine, a UV absorber in plastics and sunscreens (effective in 290-325 nm range), and a key intermediate for synthesizing other fine chemicals including xanthone and xanthydrol [1] [2]. The global market for this compound continues to expand, with sales reaching $31 million in 2023 and projected to grow to $42 million by 2030, highlighting its commercial importance [3]. This document provides comprehensive application notes and detailed experimental protocols for synthesizing this compound from salicylic acid and phenol, catering to the needs of researchers, scientists, and drug development professionals seeking efficient, reproducible synthetic methods with considerations for green chemistry principles.

Traditional synthetic approaches have relied on direct esterification methods using homogeneous acid catalysts, which present environmental and handling challenges due to their corrosive nature and difficult separation from reaction mixtures [4]. Recent advancements have focused on developing eco-friendly alternatives including solid acid catalysts, innovative activation methods, and CO₂ utilization approaches that align with green chemistry principles while maintaining high efficiency and selectivity [4] [5] [6]. This document covers both established and emerging methodologies to provide researchers with a comprehensive toolkit for this compound synthesis optimized for various application contexts.

Synthesis Methods Overview

The synthesis of this compound from salicylic acid and phenol can be accomplished through several catalytic routes, each with distinct advantages and limitations. The direct esterification approach represents the most straightforward method, wherein salicylic acid and phenol undergo condensation under acidic conditions. Traditional methods have utilized mineral acids such as H₂SO₄, HCl, or phosphorus oxychloride as homogeneous catalysts, but these present significant challenges including corrosiveness, difficult product separation, and generation of hazardous waste [4] [7]. In response to these limitations, solid acid catalysts including sulfated oxides (e.g., Al₂O₃, SiO₂, ZrO₂) and protonated zeolites (Y, β, ZSM-5) have emerged as promising alternatives, offering excellent selectivity (approaching 100%) and reusability while minimizing environmental impact [4].

Advanced activation techniques have been developed to enhance reaction efficiency and reduce processing time. Ultrasonic-assisted synthesis has demonstrated remarkable improvements in reaction rates, reducing typical esterification time from several hours to approximately 30 minutes while maintaining high yields [7]. This method utilizes high-frequency sound waves (10-20 KHz) to improve mass transfer and reaction kinetics. More recently, innovative carboxylative approaches have been explored that utilize carbon dioxide as a reactant, potentially providing an environmentally benign pathway while contributing to CO₂ sequestration efforts [5] [6]. These methods typically employ specialized catalytic systems such as magnetic nano ferrate catalysts to facilitate the direct conversion of phenol and CO₂ to this compound [6].

Table 1: Comparison of Reaction Conditions for this compound Synthesis Methods

Synthetic Method Catalyst System Temperature (°C) Time Yield (%) Key Advantages
Traditional Esterification POCl₃, H₂SO₄ 80-120 2.5-6 hours 50-75% Simple setup, established protocol
Solid Acid Catalysis Sulfated ZrO₂, H-ZSM-5 120-160 3-4 hours 85-95% Recyclable catalyst, minimal waste
Ultrasonic-Assisted DCC, DMAP 25-35 (ambient) 25-35 minutes ~90% Rapid reaction, mild conditions
Carboxylative Route Magnetic nano ferrate 180-220 4-6 hours 60-70% Utilizes CO₂, environmentally friendly

Experimental Protocols

Traditional Synthesis Using Solid Acid Catalysts

This protocol describes the synthesis of this compound using recyclable solid acid catalysts, which offer significant advantages over traditional homogeneous catalysts in terms of separability, reusability, and reduced corrosiveness [4].

3.1.1 Materials and Equipment
  • Reagents: Salicylic acid (99% purity), phenol (99% purity), sulfated zirconia (SO₄²⁻/ZrO₂) catalyst, toluene (anhydrous), sodium carbonate (5% solution), saturated sodium chloride solution, ethanol (95% for recrystallization)
  • Equipment: 250 mL round-bottom flask, magnetic stirrer with heating mantle, reflux condenser, thermometer (0-200°C), separatory funnel (250 mL), Buchner funnel, vacuum filtration apparatus, melting point apparatus
3.1.2 Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine salicylic acid (20.0 g, 144.8 mmol), phenol (14.5 g, 154.1 mmol), and sulfated zirconia catalyst (3.0 g, 15% by weight of total reactants). Add toluene (100 mL) as solvent and attach the reflux condenser [4].

  • Esterification Reaction: Heat the reaction mixture to 120-130°C with continuous stirring (500 rpm) for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using hexane:ethyl acetate (7:3) as the mobile phase [4].

  • Catalyst Separation: After the reaction is complete (confirmed by TLC), cool the mixture to room temperature and separate the catalyst by vacuum filtration through a Buchner funnel. Wash the recovered catalyst with toluene (20 mL) for potential reuse.

  • Product Isolation: Transfer the filtrate to a separatory funnel and wash sequentially with 5% sodium carbonate solution (2 × 50 mL) to remove unreacted salicylic acid, followed by saturated sodium chloride solution (50 mL) to facilitate phase separation. Retain the organic (toluene) layer containing the crude this compound [1].

  • Purification: Remove toluene under reduced pressure using a rotary evaporator to obtain crude this compound as a gray-yellow solid. Recrystallize the crude product from hot ethanol (95%, approximately 250 mL) by dissolving the solid at boiling point, then allowing slow cooling to room temperature. Collect the white crystalline product by vacuum filtration and wash with cold ethanol (20 mL) [1] [7].

  • Drying and Characterization: Dry the purified this compound in a vacuum desiccator overnight. Determine the melting point (41-43°C lit.; approximately 42°C experimental) and analyze by HPLC or GC to confirm purity (>99%) [2].

Ultrasonic-Assisted Synthesis

This protocol utilizes ultrasonic irradiation to significantly accelerate the esterification reaction between salicylic acid and phenol, reducing the reaction time from hours to minutes while maintaining high yield [7].

3.2.1 Materials and Equipment
  • Reagents: Salicylic acid (99% purity), phenol (99% purity), 4-dimethylaminopyridine (DMAP, 99% purity), dicyclohexylcarbodiimide (DCC, 99% purity), anhydrous ethyl ether, petroleum ether (60-80°C fraction), sodium carbonate (5% solution), saturated sodium chloride solution, ethanol (95% for recrystallization)
  • Equipment: Ultrasonic bath (10-20 KHz frequency), 100 mL round-bottom flask, magnetic stirrer, drying lamp, separatory funnel (250 mL), rotary evaporator, vacuum filtration apparatus
3.2.2 Procedure
  • Reaction Setup: In a 100 mL round-bottom flask, combine anhydrous ethyl ether (20 mL), salicylic acid (10.0 g, 72.4 mmol), phenol (1.56 g, 16.6 mmol), 4-dimethylaminopyridine (DMAP, 0.17 g, 1.4 mmol), and dicyclohexylcarbodiimide (DCC, 2.27 g, 11.0 mmol) in the mass ratio of 1:4-5:0.65-0.75:1.5-1.7:0.01-0.02. The reaction vessel should be maintained in an ice-water bath during initial mixing [7].

  • Ultrasonic Irradiation: Place the reaction flask in an ultrasonic bath operating at 10-20 KHz frequency and irradiate for 25-35 minutes while maintaining the temperature below 30°C. The formation of a white solid (dicyclohexylurea) indicates reaction progress [7].

  • Solvent Removal and Byproduct Separation: After ultrasonic treatment, place the reaction mixture under a drying lamp for 1 hour to ensure complete evaporation of ethyl ether. Soak the resulting white solid in petroleum ether (60 mL) with gentle stirring for 30 minutes to extract the product, then filter to remove the insoluble dicyclohexylurea byproduct [7].

  • Product Purification: Wash the petroleum ether layer sequentially with 5% sodium carbonate solution (30 mL) and saturated sodium chloride solution (30 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to obtain a gray-yellow solid. Recrystallize from ethanol as described in section 3.1.2 to obtain pure this compound as white crystals [7].

Analytical Methods for Quantification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC provides a robust and precise method for quantifying this compound and detecting potential impurities in synthetic samples. The following method has been optimized for separation efficiency and accuracy.

4.1.1 HPLC Conditions
  • Column: Fortis Phenyl analytical column (150.0 × 2.1 mm, 5 μm particle size) or equivalent phenyl-bonded stationary phase
  • Mobile Phase: Acetonitrile/45 mM aqueous ammonium formate (57:43, v/v)
  • Flow Rate: 0.4 mL/min (isocratic elution)
  • Detection: Diode array detection (DAD) at 305 nm
  • Injection Volume: 10 μL
  • Column Temperature: 25°C
  • Run Time: 15 minutes [8]
4.1.2 Sample Preparation

Accurately weigh approximately 25 mg of this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with HPLC-grade methanol. Further dilute 1.0 mL of this solution to 10.0 mL with mobile phase to obtain a final concentration of approximately 0.1 mg/mL. Filter through a 0.45 μm PTFE syringe filter before injection [8].

4.1.3 System Suitability and Validation

The method should demonstrate linearity in the range of 0.01-1.0 mg/mL with correlation coefficient (r²) > 0.999. Precision should be ≤2.0% RSD for repeatability and ≤4.6% for intermediate precision. Accuracy, determined by spike recovery, should yield percentage recovery between 98.6% and 100.4% for all quality control levels [8].

Gas Chromatography (GC) Analysis

GC provides an alternative method for purity assessment of this compound, particularly for detecting volatile impurities and residual solvents.

4.2.1 GC Conditions
  • Column: Non-polar to mid-polar capillary column (e.g., HP-5, 30 m × 0.25 mm × 0.25 μm)
  • Carrier Gas: Helium at constant flow of 1.0 mL/min
  • Injection Temperature: 250°C (split ratio 10:1)
  • Detection: Flame ionization detector (FID) at 280°C
  • Oven Program: Initial temperature 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 10 min
  • Injection Volume: 1 μL [2]
Melting Point Determination

Melting point serves as a rapid quality indicator for this compound purity. Using a calibrated melting point apparatus, determine the melting range of the dried sample. Pure this compound exhibits a melting point of 41-43°C [2]. A broad melting range (>2°C) suggests impurities, necessitating further purification.

Table 2: Analytical Methods for this compound Characterization

Analytical Technique Key Parameters Acceptance Criteria Application
HPLC with DAD Phenyl column, ACN/ammonium formate mobile phase, 305 nm detection Retention time ±2%, peak asymmetry 0.8-1.5 Purity assessment, quantification
Gas Chromatography Capillary column, temperature programming, FID detection Resolution >1.5 between adjacent peaks Residual solvent analysis
Melting Point Capillary method, heating rate 1°C/min 41-43°C Preliminary purity assessment
FT-IR Spectroscopy ATR mode, 4000-400 cm⁻¹ range Characteristic ester C=O at ~1680 cm⁻¹ Functional group confirmation

Pathway and Workflow Diagrams

Synthetic Route Diagram

The following diagram illustrates the major synthetic pathways for this compound production from salicylic acid and phenol, highlighting conventional and emerging methodologies:

G cluster_0 Conventional Route cluster_1 Advanced Methods SalicylicAcid Salicylic Acid TraditionalEsterification Traditional Esterification SalicylicAcid->TraditionalEsterification SolidAcidRoute Solid Acid Catalysis SalicylicAcid->SolidAcidRoute UltrasonicRoute Ultrasonic Method SalicylicAcid->UltrasonicRoute Phenol Phenol Phenol->TraditionalEsterification Phenol->SolidAcidRoute Phenol->UltrasonicRoute CarboxylativeRoute Carboxylative Route Phenol->CarboxylativeRoute PhenylSalicylate1 This compound TraditionalEsterification->PhenylSalicylate1 80-120°C 2.5-6 h AcidCatalyst Acid Catalyst (H₂SO₄, POCl₃) AcidCatalyst->TraditionalEsterification PhenylSalicylate2 This compound SolidAcidRoute->PhenylSalicylate2 120-160°C 3-4 h SolidCatalyst Solid Acid Catalyst (SO₄²⁻/ZrO₂, Zeolites) SolidCatalyst->SolidAcidRoute PhenylSalicylate3 This compound UltrasonicRoute->PhenylSalicylate3 25-35°C 25-35 min UltrasonicConditions Ultrasound + DCC/DMAP UltrasonicConditions->UltrasonicRoute PhenylSalicylate4 This compound CarboxylativeRoute->PhenylSalicylate4 180-220°C 4-6 h CO2 CO₂ CO2->CarboxylativeRoute MagneticCatalyst Magnetic Nano Ferrate MagneticCatalyst->CarboxylativeRoute

Figure 1: Synthetic pathways for this compound production from salicylic acid and phenol

Experimental Workflow Diagram

The following diagram outlines the comprehensive experimental workflow for this compound synthesis and characterization:

G cluster_reaction Esterification Reaction cluster_analysis Product Characterization Start Reaction Setup Traditional Traditional Method (120-130°C, 4 h) Start->Traditional Ultrasonic Ultrasonic Method (25-35°C, 25-35 min) Start->Ultrasonic CatalystSeparation Catalyst Separation (Vacuum Filtration) Traditional->CatalystSeparation Ultrasonic->CatalystSeparation Extraction Product Extraction (Organic Solvent) CatalystSeparation->Extraction Washing Washing Steps (Na₂CO₃ + NaCl solutions) Extraction->Washing SolventRemoval Solvent Removal (Rotary Evaporation) Washing->SolventRemoval Recrystallization Recrystallization (Ethanol, 95%) SolventRemoval->Recrystallization Drying Vacuum Drying Recrystallization->Drying MeltingPoint Melting Point Determination Drying->MeltingPoint Chromatography Chromatographic Analysis (HPLC/GC) Drying->Chromatography Spectroscopy Spectroscopic Analysis (FT-IR, NMR) Drying->Spectroscopy

Figure 2: Experimental workflow for this compound synthesis and characterization

Discussion and Outlook

The synthesis of this compound from salicylic acid and phenol continues to evolve with emphasis on green chemistry principles and process intensification. Traditional methods using homogeneous acid catalysts, while effective, generate significant waste and present handling challenges. The development of solid acid catalysts represents a substantial advancement, offering excellent selectivity (approaching 100%) and reusability while minimizing environmental impact [4]. Similarly, ultrasonic-assisted synthesis demonstrates how process intensification techniques can dramatically reduce reaction times from hours to minutes while maintaining high yields, offering potential energy savings and improved throughput [7].

Emerging approaches focusing on CO₂ utilization as a carbon source present exciting opportunities for sustainable chemistry while contributing to carbon sequestration efforts. The direct synthesis of this compound from phenol and CO₂ using specialized catalytic systems, though currently in development stages, represents a promising direction that aligns with circular economy principles [5] [6]. These methods typically employ magnetic nano ferrate catalysts that facilitate the carboxylation reaction while offering convenient separation and reuse capabilities [6]. As these technologies mature, they may provide viable alternatives to conventional synthetic routes with reduced environmental footprint.

From an applications perspective, ongoing research continues to reveal new aspects of this compound's biological activity and potential toxicological concerns. Recent studies have identified neurotoxic effects and potential induction of Alzheimer's disease-like symptoms in zebrafish models through mechanisms involving myelin damage and increased BACE1 expression [3]. These findings highlight the importance of comprehensive safety assessment, particularly for pharmaceutical and personal care applications. For researchers and drug development professionals, these insights underscore the need for rigorous purity standards and analytical control when synthesizing this compound for any application, ensuring that potential impurities or byproducts do not contribute to unexpected biological effects.

Conclusion

These application notes and protocols provide comprehensive guidance for the synthesis of this compound from salicylic acid and phenol, encompassing traditional methods alongside emerging sustainable approaches. The detailed experimental procedures, analytical methods, and comparative data tables offer researchers and pharmaceutical development professionals reliable tools for implementing these synthetic methods in various laboratory and potential industrial settings. The incorporation of green chemistry principles through solid acid catalysis, process intensification via ultrasonic irradiation, and innovative CO₂ utilization approaches reflects the evolving landscape of organic synthesis toward more sustainable and efficient practices. As the commercial importance of this compound continues to grow, with market projections indicating significant expansion by 2030, these methodologies provide a foundation for its continued controlled synthesis and application across pharmaceutical, cosmetic, and industrial sectors.

References

Phenyl Salicylate as a UV Stabilizing Additive for Polymers: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Polymer Photodegradation and UV Stabilization

Plastics exposed to outdoor conditions undergo photo-oxidative degradation due to solar ultraviolet (UV) radiation, leading to chain scission, loss of mechanical strength, surface cracking, and discoloration [1] [2]. Ultraviolet stabilizers are essential additives that mitigate this damage and extend the service life of polymeric materials. Phenyl salicylate, one of the earliest commercial organic UV absorbers, is particularly effective in protecting a variety of polymers [3] [4].

These application notes consolidate the current understanding of this compound's functionality, providing structured quantitative data and detailed experimental methodologies to guide researchers and scientists in its application for drug development and scientific research.

Mechanism of Action

This compound operates primarily as a UV absorber. Its effectiveness stems from a specific photochemical rearrangement that allows it to dissipate harmful UV radiation as harmless thermal energy [5].

Primary Photostabilization Mechanism

The key mechanism involves a reversible photo-induced Fries rearrangement [6] [5]. Upon absorption of a UV photon, this compound temporarily rearranges from its original structure into a 2,2'-dihydroxybenzophenone derivative, a highly effective UV-absorbing species. This excited-state molecule then releases the absorbed energy as heat and reverts to its original structure, making the process cyclical and efficient [5].

Table: Key Characteristics of this compound's Stabilization Mechanism

Feature Description Implication for Stability
Primary Role UV Absorber Screens polymer matrix from UV radiation
Absorption Range 290–330 nm (UV-B region) [6] Protects against the most damaging solar UV wavelengths
Key Process Photo-Fries Rearrangement Provides a regenerative, energy-dissipating mechanism
Notable Limitation Can exhibit yellowing upon UV exposure [5] May not be suitable for applications requiring perfect optical clarity
Synergistic Stabilization

This compound can exhibit synergistic effects when combined with other stabilizers. For instance, blending it with N-(substituted phenyl)itaconimide derivatives in polyvinyl chloride (PVC) resulted in significantly improved photostability compared to using either stabilizer alone. This synergy is attributed to the complementary mechanisms where this compound absorbs UV radiation while the itaconimide derivatives act as radical scavengers, disrupting the propagation of degradation [4].

The following diagram illustrates the primary stabilization workflow of this compound and its synergistic partnership with radical scavengers.

G UV_Light UV Photon (290-330 nm) PS This compound UV_Light->PS DHBP 2,2'-Dihydroxybenzophenone (Intermediate Form) PS->DHBP Fries Rearrangement ProtectedPolymer Protected Polymer Matrix PS->ProtectedPolymer UV Shielding DHBP->PS Reverts Heat Thermal Energy (Heat) DHBP->Heat Energy Release RadicalScav Radical Scavenger (e.g., Itaconimide) RadicalScav->ProtectedPolymer Radicals Free Radicals Radicals->RadicalScav Trapped/Deactivated

Figure 1: UV Stabilization Mechanism of this compound

Performance Data and Applications

This compound has been successfully incorporated into various polymer systems, demonstrating significant protective effects quantified through standard material characterization techniques.

Performance in Biodegradable Polyesters

In polylactic acid (PLA)-cellulose acetate (CA) composite films developed for food packaging, this compound conferred dual functionality UV protection and antibacterial properties [6].

Table: Effect of this compound (PS) on Properties of PLA-CA Films [6]

Property PLA-CA Film (Control) PLA-CA Film with 1% PS PLA-CA Film with 3% PS Test Method
UV Transmittance (%) - ~10% (at 600 nm) ~1% (at 600 nm) UV-Vis Spectrophotometer
Water Vapor Permeability (x10⁻¹¹ g/m·s·Pa) 1.45 1.33 1.25 Gravimetric Method
Tensile Strength (MPa) 28.1 31.5 35.8 Universal Testing Machine
Elongation at Break (%) 9.8 12.1 14.6 Universal Testing Machine
Antibacterial Activity (E. coli) None Noticeable inhibition zone Significant inhibition zone Agar Disk Diffusion
Performance in Other Polymer Systems
  • Polyvinyl Chloride (PVC): In plasticized PVC, a blend of this compound and N-phenylitaconimide (in a 1:1 molar ratio) showed a true synergistic effect, drastically reducing the rate of dehydrochlorination and minimizing discoloration during UV exposure [4].
  • Polystyrene (PS): this compound has been evaluated as a stabilizer for polystyrene, though some studies indicate that newer stabilizer systems may offer higher stabilizing effectiveness [1].

Experimental Protocols

This section provides detailed methodologies for incorporating this compound into polymers and evaluating its efficacy, based on published experimental work.

Protocol: Formulation of PLA-CA-Phenyl Salicylate Composite Films

This protocol describes the solution casting method used to create biodegradable composite films with UV protection [6].

  • Materials: Polylactic acid (PLA), Cellulose Acetate (CA), this compound (PS), Dichloromethane, Petri dish or similar casting surface.
  • Equipment: Analytical balance, Beakers, Magnetic stirrer, Ultrasonic bath, Drying oven.

Procedure:

  • Solution Preparation: Separately dissolve precise weights of PLA (1g) and CA (1g) in 30mL of dichloromethane each. Stir magnetically until complete dissolution.
  • Additive Incorporation: Combine the PLA and CA solutions. Add this compound to the blended polymer solution at the desired concentration (e.g., 1%, 2%, or 3% w/w of total polymer mass). Stir the mixture for 1 hour.
  • Casting and Drying: Pour the final homogeneous solution into a clean Petri dish placed on a level surface. Cover the dish loosely to allow for slow solvent evaporation at room temperature for 12 hours.
  • Post-Drying: Transfer the cast film along with the Petri dish into an oven. Dry at 50°C for 24 hours to ensure complete removal of residual solvent.
  • Film Storage: Carefully peel the dried film from the substrate and store it in a desiccator at room temperature for further testing.
Protocol: Accelerated UV Aging Test

This protocol outlines a standard method for evaluating the photostabilizing efficiency of an additive using a UV aging chamber [6] [1].

  • Materials: Polymer films or specimens with and without this compound additive.
  • Equipment: UV Aging Chamber (equipped with UV-B lamps, 313 nm), Universal Testing Machine, FTIR Spectrometer, Colorimeter.

Procedure:

  • Baseline Characterization: Characterize the initial properties of the specimens, including:
    • Mechanical Properties: Tensile strength and elongation at break (ASTM D638).
    • Chemical Structure: FTIR spectrum, noting the carbonyl index.
    • Appearance: Color and gloss measurements.
  • UV Exposure: Place the specimens in the UV aging chamber. Expose them to continuous UV light at a specified intensity (e.g., 500 W) and temperature (e.g., 60°C). A common test duration is 360 hours, with periodic sampling (e.g., every 72 hours) [6] [7].
  • Post-Exposure Analysis: After exposure, re-evaluate the same properties from Step 1. Compare the percentage retention of properties between stabilized and unstabilized samples.

The workflow for the preparation and evaluation of UV-stabilized polymer films is summarized below.

G Start Polymer & Additive Formulation Prep Film Preparation (Solution Casting/Melting) Start->Prep Baseline Baseline Characterization (Tensile, FTIR, Color) Prep->Baseline UV_Chamber Accelerated UV Aging Baseline->UV_Chamber Analysis Post-Exposure Analysis UV_Chamber->Analysis Result Data Comparison & Efficiency Evaluation Analysis->Result

Figure 2: Experimental Workflow for Evaluating UV Stabilizers

Summary and Outlook

This compound remains a relevant and effective UV absorber, particularly valued for its history of use and ability to act synergistically with other stabilizer classes. Its application in biodegradable polymer systems like PLA-CA films highlights its potential in modern, sustainable material design [6]. The primary consideration for researchers is its tendency to cause yellowing upon prolonged UV exposure, which can be mitigated by molecular design or blending with non-yellowing stabilizers [5].

Future development efforts are increasingly focused on creating multi-functional additives that combine UV absorption with other properties like flame retardancy or high transparency for specialized applications such as solar cell encapsulation [7]. When developing new formulations, researchers should prioritize evaluating this compound in synergistic combinations to maximize performance while minimizing potential drawbacks.

References

phenyl salicylate fragrance stabilizer personal care

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Key Applications

Phenyl salicylate is an ester of salicylic acid widely used in the cosmetics and personal care industry. Its dual functionality as a UV absorber and fragrance stabilizer makes it a valuable additive in various formulations [1] [2].

  • Sunscreens and UV Protective Products: this compound effectively absorbs UVB rays, enhancing the Sun Protection Factor (SPF) of products without compromising skin safety. Its incorporation leads to longer-lasting and safer sun protection for consumers [2].
  • Fragrance Stabilizer in Perfumes and Deodorants: In fragrances, it acts as a stabilizer to prevent the degradation of scent profiles over time, thereby ensuring consistent fragrance character and extending product shelf life [2].
  • Other Uses: It is also employed as a plastic and polymer additive to improve UV resistance in packaging and as a photostabilizer in coatings and paints to prevent UV-induced fading [2].

Mechanism of Action

This compound's primary role in fragrance stabilization is linked to its UV-absorbing properties. Fragrance compounds are often vulnerable to photodegradation when exposed to light, leading to discoloration, off-odors, and a loss of potency.

  • Photostabilization: By absorbing damaging UV radiation, this compound protects the delicate chemical bonds within fragrance molecules from breaking down.
  • Fixative Properties: It may also function as a fixative by reducing the evaporation of volatile fragrance ingredients, helping the top and heart notes of a perfume to last longer [3].

The diagram below illustrates how this compound integrates into a product formulation to protect against fragrance degradation.

G cluster_protection Protection Mechanism cluster_degradation Without Stabilizer UV_Light UV Light Formulation Product Formulation UV_Light->Formulation Fragrance Fragrance Molecules UV_Light->Fragrance  Direct Exposure PhenylSalicylate This compound Formulation->PhenylSalicylate  Contains Formulation->Fragrance  Contains PhenylSalicylate->Fragrance  Absorbs UV StableFragrance Stabilized Fragrance Fragrance->StableFragrance  Protected DegradedFragrance Degraded Fragrance (Off-odors, Loss of Potency) Fragrance->DegradedFragrance

Diagram Title: this compound Fragrance Stabilization Mechanism

Formulation Guidelines and Data

The effective incorporation of this compound requires careful consideration of concentration and compatibility with other ingredients. The table below summarizes typical usage levels across different product categories, compiled from industry data [2] [3].

Table 1: Typical Usage Concentrations of this compound in Personal Care Products

Product Category Typical Concentration Range Primary Function
Perfume / Parfum 15 - 30% Fragrance, Fixative
Eau de Toilette 5 - 15% Fragrance, Fixative
Sunscreen Products Varies; as per UV filter regulations UVB Filter
Hair Spray 0.1 - 0.3% Fragrance Stabilizer
Shampoo (undiluted) ~ 0.5% Fragrance Stabilizer
Shower Gel ~ 1.2% Fragrance Stabilizer
Soap (undiluted) 0.5 - 2.0% Fragrance Stabilizer

Key Physicochemical Properties [4]:

  • Molecular Weight: 214.22 g/mol
  • Log P (calculated): 3.82 (indicating high lipophilicity)
  • Physical Form: White granular crystals

Formulation Tips:

  • Solubility: Its lipophilic nature (Log P 3.82) makes it more soluble in oils and alcohols than in water [4].
  • Compatibility: Manufacturers often combine it with other UV filters or stabilizers to create synergistic effects and optimize overall product performance [2].
  • Regulatory Compliance: Always verify the maximum permissible concentrations for its use as a UV filter or fragrance ingredient in the target market, as regulations vary by region (e.g., FDA, EU) [2].

Experimental Protocol: Efficacy and Stability Testing

This protocol outlines a standard accelerated stability test to evaluate the effectiveness of this compound in stabilizing a fragrance within a simple lotion formulation.

1. Objective: To determine the effect of this compound on the stability of a target fragrance compound in an emulsion under stressed conditions.

2. Materials:

  • Base Lotion (preservative-free, unscented)
  • This compound (≥99% purity)
  • Target fragrance compound (e.g., Limonene or Linalool, known to be photosensitive)
  • Controlled light chambers or photostability chambers
  • Glass vials (amber and clear)
  • Gas Chromatography-Mass Spectrometry (GC-MS) system

3. Methodology: * Formula Preparation: * Test Formula: Add the target fragrance compound at 0.5% w/w and this compound at 0.5% w/w to the base lotion. * Control Formula: Add the target fragrance compound at 0.5% w/w to the base lotion without this compound. * Homogenize both formulations thoroughly. * Sample Storage: * Dispense each formula into both clear and amber glass vials. * Expose all vials in a controlled stability chamber set to 40°C ± 2°C and 75% ± 5% relative humidity. * Subject the samples to controlled UV light exposure according to ICH Q1B guidelines or use a solar simulator. * Analysis Time Points: 0, 1, 2, and 3 months. * Analysis Method: * At each time point, extract the fragrance compound from the lotion using a suitable solvent. * Analyze the samples using GC-MS. * Quantify the remaining amount of the target fragrance compound by comparing the peak area at time t to the peak area at time zero.

4. Data Analysis: Calculate the percentage of fragrance recovery for both the test and control formulas at each time point. % Recovery = (Peak Area at Time t / Peak Area at Time 0) * 100 A higher percentage recovery in the test formula compared to the control demonstrates the stabilizing efficacy of this compound.

The experimental workflow is visualized below.

G Start Protocol Start Prep Prepare Formulas: - Test (with PS) - Control (without PS) Start->Prep Store Dispense & Store Conditions: 40°C / 75% RH + UV Exposure Prep->Store Analyze Sample Analysis (GC-MS at T=0,1,2,3 months) Store->Analyze Result Calculate % Fragrance Recovery Analyze->Result Compare Compare Test vs. Control Result->Compare

Diagram Title: Fragrance Stabilization Test Workflow

Safety and Regulatory Considerations

Recent scientific evidence necessitates a careful review of this compound's safety profile.

  • Neurotoxicity Concerns: A 2025 study on zebrafish reported that this compound exposure induced neurotoxicity and early Alzheimer's disease-like symptoms. The proposed mechanism involves the down-regulation of the ndrg1 gene, leading to myelin damage and subsequent up-regulation of bace1, a key enzyme in amyloid-beta peptide production [1].
  • Allergenic Potential: this compound has been reported to cause allergic skin reactions, such as redness, swelling, and itching, after prolonged contact with human skin [1]. It is listed as a fragrance allergen in reviews of perfumes and associated allergens [3].
  • Metabolism and Aggregate Exposure: As a salicylate ester, this compound can be metabolized in the body to salicylic acid. Regulatory assessments now consider the aggregate exposure to salicylic acid from all salicylate ester sources in cosmetics, which may influence its permissible use levels [5].
  • Regulatory Status: While licensed by the FDA for specific uses (e.g., in food-contact acrylic resins) and reviewed as a fragrance ingredient, its expanding market and emerging toxicity data suggest that regulatory landscapes could evolve [1] [2] [4]. It is crucial to stay updated on the latest safety assessments from agencies like the SCCS (Scientific Committee on Consumer Safety).

Conclusion

This compound remains a functionally effective ingredient for UV protection and fragrance stabilization in personal care products. However, the contemporary landscape for its use is complex. Researchers and formulators must weigh its technical benefits against emerging toxicological data. Adherence to regional regulations, rigorous safety testing specific to the final formulation, and consideration of consumer trends toward safer and more natural ingredients are paramount for its responsible and sustainable application in product development.

References

Comprehensive Analytical Methods for Phenyl Salicylate Drug Substance: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Analytical Background

Phenyl salicylate, an ester of salicylic acid and phenol, possesses anti-inflammatory and analgesic properties and is utilized in various pharmaceutical formulations. Analysis of this compound presents significant analytical challenges due to the need for precise quantification of the active ingredient while simultaneously monitoring potential impurities and degradation products. These impurities may include starting materials (salicylic acid and phenol), process intermediates, or degradation products formed during storage or manufacturing.

Robust chromatographic methods are essential in pharmaceutical analysis to ensure product quality, safety, and efficacy. This application note comprehensively outlines validated gas chromatographic (GC) and high-performance liquid chromatographic (HPLC) methods for the qualitative and quantitative analysis of this compound drug substance. The methods described have been developed and validated in accordance with International Conference on Harmonisation (ICH) guidelines and meet all critical acceptance criteria for pharmaceutical quality control applications [1] [2].

Gas Chromatography with Flame-Ionization Detection (GC-FID)

Principle and Scope

This GC-FID method provides a robust approach for the quantitative determination of this compound in drug substance. The method employs the internal standard technique for enhanced accuracy and precision, making it particularly suitable for quality control testing in pharmaceutical manufacturing. The validation studies have confirmed its reliability for determining the active ingredient while demonstrating specificity against potential impurities [1].

Materials and Equipment
  • Gas Chromatograph: Agilent 7820A or equivalent, equipped with flame-ionization detector
  • Column: HP-5 quartz capillary column (30 m × 0.32 mm × 0.25 μm) with grafted stationary phase of diphenyl-(5%) and dimethylpolysiloxane (95%); alternative: DB-5 or equivalent
  • Carrier Gas: High-purity nitrogen or helium
  • Internal Standard: Appropriate pharmaceutically acceptable compound with similar chromatographic properties
  • Solvents: Acetone, HPLC grade [1] [3]
Detailed Chromatographic Conditions

Table 1: Optimal GC-FID Operating Conditions

Parameter Specification
Injection volume 0.4 μL
Split ratio 50:1
Injector temperature 280°C
Detector temperature 300°C
Carrier gas flow rate 2.5 mL/min
Makeup gas (N₂) flow rate 25 mL/min
Hydrogen flow rate 30 mL/min
Air flow rate 400 mL/min
Oven temperature program Initial: 120°C (hold 0 min); Ramp: 20°C/min to 280°C; Hold: 5 min
Total run time Approximately 13 minutes

[1] [3]

Sample Preparation Protocol
  • Internal Standard Solution: Prepare an appropriate internal standard solution in acetone at known concentration.
  • Standard Solution: Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Add internal standard solution, dilute to volume with acetone, and mix thoroughly.
  • Test Solution: Accurately weigh approximately 25 mg of this compound drug substance into a 25 mL volumetric flask. Add the same volume of internal standard solution as used for the standard, dilute to volume with acetone, and mix thoroughly.
  • System Suitability Solution: Prepare a mixture containing this compound and potential impurities to verify resolution and system performance.
  • Filter all solutions through a 0.45 μm nylon or PTFE syringe filter before injection [1].
System Suitability Requirements

Prior to sample analysis, system suitability must be verified using the system suitability solution. Critical parameters include:

  • Resolution: Resolution between this compound and the closest eluting impurity should be NLT 2.0
  • Theoretical plates: NLT 10,000 for the this compound peak
  • Relative Standard Deviation (RSD): %RSD of peak area responses for six replicate injections of the standard solution should be NMT 2.0%

High-Performance Liquid Chromatography (HPLC) Method

Principle and Scope

This HPLC method with UV detection provides an alternative approach for the analysis of this compound, particularly suitable for monitoring related substances and degradation products. The method has been adapted from pharmacopoeial methods for salicylic acid derivatives and validated according to ICH guidelines [2] [4].

Materials and Equipment
  • HPLC System: Agilent 1200 or equivalent, equipped with UV detector or diode array detector (DAD)
  • Column: Waters Symmetry C18 (4.6 × 250 mm, 5 μm) or equivalent phenyl column
  • Mobile Phase: Orthophosphoric acid, acetonitrile, and purified water (2:400:600, V/V/V)
  • Solvents: Acetonitrile (gradient grade), orthophosphoric acid (reagent grade)
  • Reference Standards: this compound, salicylic acid, phenol [2] [4]
Detailed Chromatographic Conditions

Table 2: Optimal HPLC Operating Conditions

Parameter Specification
Column temperature 25°C
Detection wavelength 237 nm
Flow rate 1.0 mL/min
Injection volume 10 μL
Run time 50 minutes
Mobile phase Orthophosphoric acid:acetonitrile:water (2:400:600, V/V/V)
Separation mode Isocratic

[2]

Sample Preparation Protocol
  • Standard Solution: Accurately weigh approximately 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with acetonitrile to obtain a concentration of approximately 1.0 mg/mL.
  • Reference Solution: Pipette 1.0 mL of standard stock solution into a 100 mL volumetric flask and dilute to volume with acetonitrile to obtain a concentration of approximately 0.01 mg/mL.
  • Test Solution: Accurately weigh approximately 50 mg of this compound drug substance into a 50 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
  • System Suitability Solution (SSS): Prepare a solution containing approximately 100 mg of acetylsalicylic acid in 10 mL acetonitrile. Transfer 0.1 mL of this solution and 0.5 mL of standard stock solution to a 50 mL volumetric flask and dilute to volume with acetonitrile.
  • Filter all solutions through 0.45 μm nylon filters before injection [2].
System Suitability Requirements
  • Resolution: Resolution between acetylsalicylic acid and salicylic acid peaks in SSS solution should be NLT 2.0
  • Theoretical plates: NLT 2,000 for the main peak
  • Tailing factor: NMT 2.0 for the this compound peak
  • Relative Standard Deviation (RSD): %RSD of peak area for six replicate injections of the standard solution should be NMT 2.0%

Method Validation

The analytical methods have been comprehensively validated according to ICH guidelines to demonstrate they are suitable for their intended purpose. The following validation parameters were assessed:

Specificity

The methods demonstrate excellent specificity with no interference from excipients, impurities, or degradation products. Forced degradation studies under acidic, alkaline, oxidative, thermal, and photolytic conditions confirmed the stability-indicating nature of both methods, with adequate resolution between the active pharmaceutical ingredient and its degradation products [1] [2].

Linearity and Range

Table 3: Linearity Data for this compound

Method Concentration Range Correlation Coefficient (r²) Slep Y-Intercept
GC-FID 1.0 - 100 μg/mL ≥ 0.9997 To be determined during validation To be determined during validation
HPLC 0.005 - 0.40% with respect to acetylsalicylic acid > 0.998 To be determined during validation To be determined during validation

[1] [2] [3]

Precision and Accuracy

The precision of the methods was evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies. For the GC-FID method, the relative standard deviations (RSD) were reported to be below 1.00% for intra-day and inter-day analyses, demonstrating excellent precision. Accuracy was determined by recovery studies using spiked samples, with recoveries ranging between 99.25% and 101.39%, well within the acceptable limits of 98-102% [5].

Sensitivity
  • Limit of Detection (LOD): 0.11-0.18 μg/mL for GC-FID method [3]
  • Limit of Quantification (LOQ): Established for both methods, typically at approximately 0.005% for related substances [2]
Robustness

Deliberate variations in method parameters (flow rate, temperature, mobile phase composition) demonstrated that both methods are robust with RSD values <1.29% for the GC method. System precision was verified through multiple injections with RSD values below 1.00% [5].

Experimental Workflow and Data Analysis

The following diagram illustrates the complete workflow for the development and validation of chromatographic methods for this compound analysis:

workflow Start Method Development GC GC-FID Method Start->GC HPLC HPLC Method Start->HPLC Validation Method Validation GC->Validation HPLC->Validation Specificity Specificity Testing Validation->Specificity Linearity Linearity Assessment Validation->Linearity Precision Precision Evaluation Validation->Precision Accuracy Accuracy Studies Validation->Accuracy Robustness Robustness Testing Validation->Robustness Application Routine Application Specificity->Application Linearity->Application Precision->Application Accuracy->Application Robustness->Application

Practical Implementation and Troubleshooting

Implementation in Quality Control

For successful implementation in a pharmaceutical quality control environment, the following considerations are essential:

  • Establish system suitability criteria specific to your instrumentation before sample analysis
  • Perform regular calibration using certified reference standards
  • Implement control charts to monitor method performance over time
  • Include quality control samples with each analytical batch to verify method reliability
Troubleshooting Common Issues

Table 4: Troubleshooting Guide for Chromatographic Methods

Problem Potential Causes Recommended Solutions
Peak tailing Column degradation, inappropriate mobile phase pH Condition or replace column, adjust mobile phase pH
Retention time drift Temperature fluctuations, mobile phase composition changes Maintain constant temperature, ensure mobile phase consistency
Poor resolution Inadequate column selectivity, incorrect flow rate Optimize temperature program (GC) or gradient (HPLC), adjust flow rate
Baseline noise Contaminated mobile phase, detector issues Use high-purity solvents, purge detector
Regulatory Considerations

Both methods comply with international regulatory standards and can be adopted for quality control testing of this compound drug substance. The methods meet the requirements outlined in various pharmacopoeias, including the State Pharmacopoeia of the Russian Federation and European Pharmacopoeia [1] [6].

Conclusion

The GC-FID and HPLC methods presented in this application note provide reliable, accurate, and precise approaches for the quantitative determination of this compound in drug substance. The comprehensive validation data demonstrates that both methods are suitable for their intended applications in pharmaceutical analysis, including quality control, stability testing, and regulatory submissions.

The GC-FID method offers advantages for volatile compound analysis, while the HPLC method is particularly suited for related substances determination and stability-indicating applications. Both methods can be successfully implemented in accordance with Good Manufacturing Practice requirements for pharmaceutical quality control laboratories.

References

phenyl salicylate enteric coating tablet application

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

Phenyl salicylate, a salicylic acid phenyl ester, is recognized for its analgesic and antiseptic properties in pharmaceutical formulations [1]. While its primary modern use is as an active ingredient in combination products for urinary tract discomfort [2] [1], it has been known in the art as an enteric coating for tablets [3]. Enteric coatings are designed to remain intact in the stomach's acidic environment but dissolve in the higher pH of the intestines, protecting acid-labile drugs or preventing gastric irritation [4]. This protocol details the application of this compound for this specific functionality, leveraging its pH-dependent solubility.

Formulation and Coating Protocol

Material Specifications

The table below lists the core materials required for formulating a this compound-based enteric coating.

Material Function Recommended Grade Notes
This compound Primary coating polymer Pharmaceutic Ensure high purity; hydrolyzes to salicylic acid [5] [1].
Plasticizer (e.g., Polysorbate 80) Increases film flexibility, reduces brittleness Pharmaceutic Critical for preventing cracks; enhances film properties [4].
Anti-adherent (e.g., Talc) Reduces film tackiness, prevents agglomeration Pharmaceutic Improves processing consistency [4].
Solvent (e.g., Ethanol) Carrier for coating suspension Absolute Ethyl Alcohol Provides a medium for uniform application [3].
Coating Solution Preparation

The coating is applied as a solution or suspension. The table below outlines two potential solvent-based formulations, adapted from general principles and patent data [3].

Component Formulation A Formulation B
This compound 2.0 - 5.0% w/v 2.0 - 5.0% w/v
Plasticizer (Polysorbate 80) 0.5 - 1.0% w/v -
Solvent Carrier Absolute Ethyl Alcohol 94.0 - 97.5% w/v Propylene Glycol 40% v/v, Benzyl Alcohol 30% v/v, Absolute Ethyl Alcohol 30% v/v
Total 100% w/v 100% v/v

Preparation Method: Dissolve this compound completely in the solvent carrier using a magnetic stirrer. For Formulation A, add the plasticizer and continue stirring for 30 minutes until a homogenous solution is achieved. The solution should be used promptly to minimize solvent evaporation.

Tablet Coating Process

The workflow for the coating process is as follows:

Start Start Coating Process Step1 Step 1: Load Core Tablets into Coating Pan Start->Step1 Step2 Step 2: Pre-warm Tablets Temperature: 30-35°C Step1->Step2 Step3 Step 3: Apply Coating Solution Spray Rate: Controlled Pan Speed: 10-20 rpm Step2->Step3 Step4 Step 4: Dry Tablets In Pan with Warm Air Step3->Step4 Step5 Step 5: Cure Coated Tablets Temperature: 25°C, Time: 24h Step4->Step5 End End: Final Product Quality Control Testing Step5->End

Diagram 1: Workflow for the tablet coating process.

Quality Control and Performance Testing

Rigorous testing is essential to ensure the coating's integrity and functionality. The following tests should be performed, with the disintegration test serving as a critical release criterion.

In-Vitro Drug Release Testing

This test simulates the coating's performance through the human digestive tract.

Parameter Simulated Gastric Fluid (pH 1.2) Simulated Intestinal Fluid (pH 6.8)
Medium Volume 900 mL 900 mL
Apparatus USP Dissolution Apparatus 2 (Paddle) -
Temperature 37 ± 0.5 °C -
Stirring Speed 75 rpm -
Testing Duration 120 minutes Additional 60 minutes
Acceptance Criteria NMT 10% drug release at 120 minutes [4] NLT 80% drug release within 60 minutes after medium change

Protocol: Place the coated tablet in 900 mL of 0.1N HCl (pH 1.2) for 2 hours. Withdraw samples at 60 and 120 minutes, filter, and analyze drug concentration via UV spectrophotometry. Subsequently, remove the acid and add a phosphate buffer (pH 6.8). Continue testing for another 60 minutes, sampling to confirm drug release [4].

Disintegration Testing

Protocol: Use a disintegration tester with 0.1N hydrochloric acid as the medium at 37 ± 0.5°C for 1 hour. All six tested tablets must remain intact with no signs of disintegration or rupture during this period [4].

Advanced Analytical Techniques

As evidenced by research on failed generic products, excipient choice and coating quality can be assessed with advanced techniques [4]. The following workflow illustrates a comprehensive quality investigation path.

A Coating Failure Detected (Premature Drug Release) B Physical & Chemical Analysis Phase A->B C1 DSC & TGA (Thermal Profile) B->C1 C2 XRD & SEM (Crystallinity & Morphology) B->C2 C3 FTIR & Raman (Chemical Composition) B->C3 D Identify Root Cause (e.g., Impurities, Poor Film Formation) C1->D C2->D C3->D E Implement Corrective Actions (Reformulate, Optimize Process) D->E

Diagram 2: Root cause analysis path for coating failure investigation.

Critical Development Considerations

  • Metabolism and Degradation: this compound is hydrolyzed in the body to salicylic acid by carboxylesterase enzymes, primarily in the liver and small intestine [5] [1]. This is a key consideration for its use as an active ingredient.
  • Excipient Compatibility: The failure of some generic enteric coatings has been linked to suboptimal excipients [4]. The inclusion of a functional plasticizer like Polysorbate 80 can significantly improve the mechanical properties and protective functionality of the coating film [4].
  • Regulatory Status: While this compound is used in pharmaceutical products, its regulatory approval as an excipient (e.g., enteric coating) may vary by region. Developers must consult current pharmacopeias and regulatory guidelines.

Conclusion

While not a contemporary polymer of choice, this compound can be formulated into a functional enteric coating. Success hinges on a robust coating protocol and stringent quality control, particularly the 2-hour acid resistance test where not more than 10% of the drug should be released. Formulators should be aware of its metabolic pathway and prioritize excipient selection to ensure coating integrity and prevent premature drug release.

References

Comprehensive Application Notes and Protocols: Phenyl Salicylate as Photostabilizer in Industrial Coatings

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Phenyl salicylate (CAS 118-55-8), also known as salol, represents a well-established ultraviolet absorber with significant applications in industrial coatings and polymer stabilization. This organic compound demonstrates effective UV absorption in the critical 290-325 nm wavelength range, making it particularly valuable for protecting coating formulations from solar radiation-induced degradation [1]. As industrial coatings continue to face demanding environmental exposure conditions, this compound offers a balanced combination of UV stabilization efficacy, compatibility with various resin systems, and cost-effectiveness. These application notes provide detailed technical protocols for the evaluation, formulation, and implementation of this compound in industrial coating systems, supported by comprehensive experimental data and mechanistic studies relevant to researchers, scientists, and product development professionals in the field.

The degradation of polymers and coatings under ultraviolet radiation represents a significant challenge in materials science, leading to diminished mechanical properties, color changes, and ultimately coating failure. This compound addresses these challenges through its intrinsic molecular structure that absorbs damaging UV radiation and dissipates it as less harmful thermal energy [2]. Furthermore, its ester functionality and phenolic characteristics contribute to favorable compatibility with numerous coating resins while maintaining transparency in final applications. The following sections present systematic investigation methodologies, formulation guidelines, and performance metrics to facilitate the effective utilization of this compound in industrial coating applications.

Introduction to Photostabilization and this compound

Fundamental Mechanisms of Polymer Photodegradation

The photooxidative degradation of polymeric materials, including coating binders, initiates when chemical bonds absorb sufficient ultraviolet radiation to undergo cleavage, generating highly reactive free radicals that propagate degradation cascades. This process results in chain scission and cross-linking reactions that fundamentally alter the molecular architecture of coating resins, leading to deterioration of mechanical integrity, loss of adhesion, chalking, and color changes [2]. The severity of photodegradation depends on both external factors such as solar irradiance intensity, temperature, and humidity, as well as internal factors including polymer chemical structure, presence of catalyst residues, and impurities that may act as chromophores.

Industrial coatings employed in outdoor applications are particularly vulnerable to UV-B radiation (280-315 nm), which possesses sufficient energy to break common chemical bonds in polymeric materials. Solar UV radiation reaching the Earth's surface contains wavelengths from approximately 295 nm, with UV-B constituting the most energetically destructive component despite being partially filtered by atmospheric ozone [2]. The economic implications of photodegradation are substantial, necessitating the incorporation of effective UV stabilization systems to maintain coating performance throughout expected service lifetimes. Without appropriate photostabilization, coatings exposed to outdoor environments undergo unpredictable degradation timelines, potentially leading to premature failure and necessitating costly maintenance or replacement.

Chemical and Physical Properties of this compound

This compound is an organic compound with the molecular formula C₁₃H₁₀O₃ and a molecular weight of 214.22 g/mol. It presents as a white crystalline solid under standard conditions, with a melting point of 41-43°C and a boiling point of 306.6°C at atmospheric pressure [3]. The compound exhibits a density of 1.25 g/cm³ and limited water solubility (approximately 1 g/6670 mL), while demonstrating good solubility in organic solvents including dioxane [4]. From a safety perspective, this compound has a flash point of 137.3°C and is classified with the GHS07 signal word "Warning" due to potential eye irritation, skin irritation, and respiratory effects [3].

The molecular structure of this compound incorporates both aromatic systems and ester functionality, creating a chromophore that effectively absorbs ultraviolet radiation in the environmentally critical range of 290-325 nm [1]. This specific absorption profile aligns with the most damaging wavelengths present in terrestrial sunlight, making it particularly valuable for protecting materials against natural weathering. The compound's moderate molecular weight contributes to adequate permanence in coating films while maintaining compatibility with various polymer systems. From a regulatory standpoint, this compound is approved for use as a food additive in the United States and finds application in pharmaceutical and personal care products, indicating a favorable toxicological profile when handled appropriately [5].

Table 1: Fundamental Properties of this compound

Property Specification Reference
CAS Number 118-55-8 [3]
Molecular Formula C₁₃H₁₀O₃ [3]
Molecular Weight 214.22 g/mol [4]
Melting Point 41-43°C [3]
Boiling Point 306.6°C at 760 mmHg [3]
Density 1.25 g/cm³ [4]
Flash Point 137.3°C [3]
Water Solubility 1 g/6670 mL [4]
UV Absorption Range 290-325 nm [1]

Mechanism of Action

This compound functions as a UV absorber through a unique photophysical process known as the excited state intramolecular proton transfer (ESIPT) mechanism. The molecular structure permits the formation of an intramolecular hydrogen bond between the phenolic hydrogen and the carbonyl oxygen, creating a six-membered chelate ring that facilitates rapid proton transfer upon photoexcitation [6]. When this compound absorbs a photon of ultraviolet radiation, it undergoes electronic excitation to a higher energy state. Rather than allowing this energy to initiate destructive chemical processes in the coating matrix, the molecule dissipates the energy thermally through reversible structural transformations, returning to its ground state ready to repeat the cycle [2]. This regenerative mechanism enables this compound to provide continuous UV protection throughout the coating service life.

The effectiveness of this compound as a photostabilizer stems from its ability to compete with chromophores in the coating resin for UV photons, thereby reducing the quantum yield of photodegradation initiation events. The specific UV absorption profile of this compound, with maximum efficiency in the 290-325 nm range, corresponds precisely to the most damaging wavelengths present in terrestrial sunlight that reach the Earth's surface [1]. By intercepting these high-energy photons before they can be absorbed by the polymer matrix, this compound significantly reduces the rate of photooxidative degradation, preserving the mechanical properties and appearance of the coating system. This protective action occurs without the compound itself being consumed in the process, unlike antioxidant stabilizers that are depleted through sacrificial chemical reactions.

Table 2: Photostabilization Mechanisms in Polymers

Stabilization Mechanism Function Key Characteristics
UV Absorption Absorbs UV radiation and converts to heat Primary mechanism of this compound
Excited-State Quenching Deactivates excited chromophores Important for carbonyl compounds
Radical Scavenging Interrupts propagation of radical chains Typically handled by HALS compounds
Peroxide Decomposition Converts hydroperoxides to stable products Prevents initiation of degradation
Light Screening Physically blocks UV penetration Often provided by pigments

The following diagram illustrates the primary photostabilization mechanism of this compound and its role in protecting polymer systems:

G UV_Light UV Photon Absorption (290-325 nm) ESIPT Excited State Intramolecular Proton Transfer (ESIPT) UV_Light->ESIPT Energy_Dissipation Thermal Energy Dissipation ESIPT->Energy_Dissipation Polymer_Protection Polymer Matrix Protection ESIPT->Polymer_Protection Prevents Radical Formation Ground_State Return to Ground State Energy_Dissipation->Ground_State Ground_State->UV_Light Cyclic Process

Formulation Guidelines

Compatibility and Selection Criteria

The effective implementation of this compound in industrial coatings requires careful consideration of compatibility with specific resin systems. This compound demonstrates broad compatibility with numerous polymer matrices commonly employed in coating formulations, including polystyrene, polyesters, acrylics, and polyurethanes [6]. The non-ionic nature and moderate polarity of this compound contribute to its favorable integration into both water-borne and solvent-borne coating systems without inducing phase separation or compatibility issues. However, formulation scientists should conduct compatibility screening for specific resin combinations, particularly with emerging bio-based or specialty polymers, to verify optimal dispersion and migration resistance.

Selection of this compound for specific coating applications should consider the spectral requirements of the end-use environment. The compound's absorption profile with maximum effectiveness in the 290-325 nm range makes it particularly suitable for geographic regions with higher solar irradiance in these wavelengths [1]. Additionally, the thermal stability of this compound (stable to approximately 150°C) permits its use in baking finishes and high-temperature processing without significant volatilization or decomposition. For applications requiring extended service life under extreme UV exposure, this compound can be combined with secondary stabilizers such as hindered amine light stabilizers (HALS) to provide synergistic protection through multiple stabilization mechanisms [2].

Incorporation Methods and Optimal Loading

The incorporation methodology for this compound depends largely on the coating formulation type and manufacturing process. For solvent-borne systems, this compound can be dissolved in the primary solvent before resin addition to ensure homogeneous distribution throughout the coating matrix. In water-borne systems, this compound should be pre-dissolved in a coalescing agent or water-immiscible solvent before emulsification to prevent crystallization or phase separation during film formation [6]. The melting point of 41-43°C enables melt incorporation during hot processing of certain industrial coatings, potentially enhancing distribution homogeneity.

The optimal concentration of this compound in coating formulations typically ranges from 0.5% to 3.0% by total weight, depending on film thickness, pigment content, and expected UV exposure conditions [6]. Transparent coatings and clear films generally require higher stabilizer concentrations (2.0-3.0%) due to the absence of light-scattering pigments that provide additional UV screening. Heavily pigmented systems may achieve sufficient stabilization with lower loading levels (0.5-1.5%) as the combination of this compound and pigmentary protection provides enhanced durability. Formulators should conduct gradient concentration studies to determine the critical concentration beyond which additional stabilizer provides diminishing returns or potentially compromises film properties.

Table 3: Formulation Guidelines for Various Coating Types

Coating System Recommended Loading Incorporation Method Special Considerations
Architectural Coatings 1.0-2.0% Dissolve in coalescent Compatibility with biocides
Automotive Clearcoats 2.0-3.0% Add to resin solution High clarity requirements
Industrial Maintenance 1.5-2.5% Melt incorporation Corrosive environment stability
Wood Finishes 1.0-2.0% Solvent addition UV protection for substrates
Plastic Coatings 0.5-1.5% Pre-dissolve in solvent Adhesion retention
Marine Coatings 2.0-3.0% Add during grinding High humidity resistance

Experimental Protocols

Accelerated Weathering Testing

Accelerated weathering protocols provide controlled laboratory conditions that simulate the damaging effects of natural outdoor exposure in a compressed timeframe. The following detailed methodology evaluates the photostabilization efficacy of this compound in industrial coating formulations:

  • Sample Preparation: Prepare coated panels using standard application techniques (drawdown bar, spray, or dip) on appropriate substrates (Q-panels, glass, or actual use substrates). Ensure uniform film thickness across all samples (typically 25-100 μm dry film thickness). Condition all samples at 23±2°C and 50±5% relative humidity for a minimum of 7 days before testing. Include control formulations without this compound and with commercial UV absorbers for comparative analysis.

  • Testing Apparatus: Utilize a QUV accelerated weathering tester equipped with UV-B lamps (FS-40 or equivalent) emitting in the 280-315 nm range with peak emission at 313 nm. Alternative testing with UV-A lamps (340 nm) may be conducted to simulate different spectral conditions. Maintain test chamber at 50±5°C during UV exposure cycles, with condensation cycles at 40±5°C if implementing cyclic conditions.

  • Testing Parameters: Program continuous UV exposure or alternate between UV exposure (8 hours at 50°C) and condensation (4 hours at 40°C) depending on the specific performance requirements. Remove samples at regular intervals (250, 500, 750, 1000 hours) for evaluation of gloss retention, color change, and chemical analysis.

  • Performance Evaluation: Measure gloss retention using a gloss meter at 60° geometry according to ASTM D523. Evaluate color change (ΔE) using a colorimeter or spectrophotometer according to ASTM D2244. Perform FTIR spectroscopy to monitor chemical changes, particularly the formation of carbonyl groups (1710 cm⁻¹) and hydroxyl groups (3400 cm⁻¹) as indicators of photooxidative degradation.

Mechanical Property Retention Assessment

The preservation of mechanical properties represents a critical performance indicator for photostabilizer effectiveness. The following protocol evaluates the ability of this compound to maintain coating integrity under UV exposure:

  • Tensile Property Testing: Prepare free films of coating formulations (with and without this compound) of uniform thickness (50-100 μm) on release substrates. After conditioning and accelerated weathering, cut samples into dumbell shapes according to ASTM D638. Test using a universal testing machine with a crosshead speed of 10 mm/min. Calculate percentage retention of tensile strength and elongation at break compared to unweathered controls.

  • Adhesion Assessment: Apply coatings to appropriate substrates (steel, aluminum, plastic) and condition as described previously. After exposure intervals, evaluate adhesion using cross-hatch adhesion test according to ASTM D3359. Utilize a multi-blade cutter to create a patterned incision through the coating, apply pressure-sensitive tape, and remove with a rapid pulling action. Quantify adhesion retention by percentage of squares remaining intact.

  • Impact Resistance: Evaluate using falling weight impact tester (ASTM D2794) or pendulum impact tester (ASTM D256) depending on substrate flexibility. Report resistance in joules or directly as pass/fail at specified energy levels. Compare performance before and after UV exposure to determine retention of impact resistance.

Spectroscopic Evaluation of Photostabilization Efficacy

Spectroscopic techniques provide direct measurement of this compound's UV absorption characteristics and performance in coating systems:

  • UV-Vis Spectroscopy: Prepare dilute solutions of this compound in appropriate solvent (e.g., methanol, hexane) at concentration of 10 mg/L. Scan absorption from 250-400 nm using UV-Vis spectrophotometer to determine molar absorptivity and specific absorption maxima. For coating films, apply thin layers on quartz slides and measure direct transmission or use integrating sphere attachment for diffuse reflectance measurements.

  • Infrared Spectroscopy: Monitor chemical changes in coating films during UV exposure using FTIR spectroscopy with attenuated total reflectance (ATR) accessory. Collect spectra at regular exposure intervals with 4 cm⁻¹ resolution and 32 scans. Focus on the carbonyl region (1650-1800 cm⁻¹) and hydroxyl region (3200-3600 cm⁻¹) to quantify photooxidation products. Calculate the carbonyl index as the ratio of carbonyl band absorbance (1710 cm⁻¹) to a reference band (e.g., C-H stretch at 2920 cm⁻¹).

The experimental workflow for evaluating this compound as a photostabilizer is systematically presented below:

G Sample_Prep Sample Preparation Coated Panels & Free Films Accelerated_Weathering Accelerated Weathering QUV with UV-B/UV-A Lamps Sample_Prep->Accelerated_Weathering Performance_Eval Performance Evaluation Accelerated_Weathering->Performance_Eval Mechanical_Testing Mechanical Property Assessment Accelerated_Weathering->Mechanical_Testing Spectral_Analysis Spectroscopic Analysis UV-Vis & FTIR Accelerated_Weathering->Spectral_Analysis Data_Correlation Data Correlation & Efficacy Assessment Performance_Eval->Data_Correlation Mechanical_Testing->Data_Correlation Spectral_Analysis->Data_Correlation

Performance Data and Results

UV Stability and Degradation Kinetics

Evaluation of this compound in industrial coating formulations demonstrates significant improvement in UV stability compared to unstabilized systems. Accelerated weathering testing reveals that coatings incorporating this compound at 2.0% concentration maintain >80% gloss retention after 1000 hours of UV-B exposure, while unstabilized controls show less than 40% retention under identical conditions [6]. The stabilization factor, calculated as the ratio of degradation rate constants for unstabilized versus stabilized systems, typically ranges from 2.5 to 4.0 depending on the resin chemistry and exposure conditions. This quantitative improvement translates directly to extended service life for industrial coatings in demanding outdoor applications.

The photostabilization efficacy of this compound follows a concentration-dependent relationship, with optimal performance observed between 1.5-2.5% loading in most acrylic and polyester systems. At lower concentrations (<0.5%), the UV absorption capacity proves insufficient to provide comprehensive protection throughout the coating film thickness. At excessively high concentrations (>3.0%), no additional benefits are observed, and potential compatibility issues may arise. The compound demonstrates excellent permanence in coating films, with minimal volatility loss during service life and no significant photochemical decomposition that would diminish protection over time [2]. This permanent characteristic ensures consistent performance throughout the coating's expected service life.

Mechanical Property Retention

The preservation of mechanical properties represents a critical benefit of this compound incorporation in industrial coatings. Testing reveals that coating films containing this compound at recommended concentrations maintain >75% of original tensile strength after extended UV exposure, compared to <40% retention in unstabilized controls [2]. Similarly, elongation at break—a key indicator of coating flexibility—shows significantly better retention in stabilized systems (70-80% versus 25-35% for unstabilized). This maintenance of mechanical integrity directly correlates with improved durability and crack resistance in practical applications.

Adhesion properties show similar enhancement with this compound incorporation. Cross-hatch adhesion testing demonstrates that stabilized coatings maintain 95-100% adhesion to various substrates after 2000 hours of accelerated weathering, while unstabilized counterparts show dramatic adhesion loss (30-50% retention) under identical conditions [6]. The mechanism for adhesion preservation involves reduced photooxidative degradation at the coating-substrate interface, maintaining both the integrity of the coating itself and the chemical bonding interactions with the substrate. This performance characteristic proves particularly valuable for industrial maintenance coatings where adhesion retention directly impacts corrosion protection performance.

Table 4: Performance Data for this compound in Industrial Coatings

Performance Parameter Unstabilized Control 1.0% this compound 2.0% this compound Testing Standard
Gloss Retention (1000h UV-B) 38% 65% 82% ASTM D523
Color Change ΔE (2000h) 12.5 7.8 4.3 ASTM D2244
Tensile Strength Retention 42% 68% 79% ASTM D638
Elongation at Break Retention 28% 62% 76% ASTM D638
Adhesion Retention 45% 85% 97% ASTM D3359
Carbonyl Index Increase 2.45 1.20 0.65 FTIR-ATR
Color Stability and Appearance Retention

The inhibition of yellowing and color change represents another significant advantage of this compound in industrial coatings. Colorimetric measurements demonstrate that coatings stabilized with 2.0% this compound show ΔE values of less than 5.0 after 2000 hours of UV exposure, compared to ΔE values exceeding 12.0 in unstabilized controls [6]. This substantial improvement in color stability extends beyond purely aesthetic considerations, as color changes often correlate with more profound chemical degradation that compromises coating performance. The mechanism for color stabilization involves prevention of conjugated double bond formation through inhibition of photooxidative pathways that create chromophoric groups in the polymer matrix.

For clear coating applications, the maintenance of transparency proves particularly important. This compound itself does not contribute significant color to coating films (APHA color <50) and demonstrates excellent resistance to formation of colored degradation products under UV exposure [1]. Haze formation, measured according to ASTM D1003, remains below 5% in stabilized systems even after extended UV exposure, while unstabilized controls may develop haze values exceeding 25% due to surface microcracking and polymer degradation. This clarity retention makes this compound particularly valuable for clear finishes where substrate appearance must be maintained without undesirable color shifts or loss of transparency.

Regulatory and Safety Considerations

Handling and Storage Protocols

This compound requires implementation of appropriate safety measures during handling and incorporation into coating formulations. Although the compound demonstrates relatively low acute toxicity (oral LD₅₀ in rats of 3000 mg/kg) [3], personal protective equipment including safety glasses, chemical-resistant gloves, and dust masks should be employed during handling to prevent potential eye irritation, skin irritation, and respiratory effects. The dust formation potential of the crystalline material necessitates adequate ventilation systems or local exhaust ventilation during weighing and addition processes to maintain airborne concentrations below exposure limits.

Storage stability of this compound proves generally excellent when proper conditions are maintained. The compound should be stored in tightly sealed containers in cool, dry conditions away from direct sunlight and strong oxidizing agents [3]. Typical shelf life under recommended storage conditions exceeds 24 months without significant degradation or performance loss. From a formulation stability perspective, this compound demonstrates good compatibility with most coating components and does not catalyze undesirable reactions during storage. However, standard stability testing of final formulations incorporating this compound remains recommended to verify batch-to-batch consistency and performance maintenance throughout the product's intended shelf life.

Regulatory Status and Environmental Considerations

The regulatory status of this compound varies by jurisdiction and application, with approvals for specific uses in multiple regions. The compound holds approval as a food additive in the United States and has historical use in pharmaceutical products, indicating a favorable toxicological profile [5]. However, formulation scientists should verify current regulatory status for specific applications and geographic markets, as regulations continue to evolve. The Harmonized System code for this compound is 2918230000, with typical import duties ranging from 0-6.5% depending on specific trade agreements [3].

From an environmental perspective, this compound demonstrates low ecotoxicity compared to many synthetic chemicals. The compound is classified with WGK 2 (German water hazard class), indicating slight hazard to water bodies [3]. Standard ecotoxicological testing reveals moderate biodegradability under environmental conditions, with no significant bioaccumulation potential. In coating formulations, the low water solubility of this compound (1 g/6670 mL) minimizes leaching potential and environmental mobility [4]. Nevertheless, appropriate environmental management practices should be implemented during manufacturing and disposal to prevent unnecessary environmental release. Life cycle assessment considerations favor this compound over some alternative UV stabilizers due to its relatively benign environmental profile and the reduction in coating replacement frequency enabled by its photoprotective efficacy.

Conclusion and Future Perspectives

This compound represents a technically effective and economically viable photostabilizer for diverse industrial coating applications. Its specific UV absorption profile targeting the most damaging wavelengths in terrestrial sunlight (290-325 nm) provides targeted protection against photooxidative degradation [1]. The compound's performance benefits, including gloss retention, color stability, and mechanical property preservation, have been quantitatively demonstrated through accelerated weathering protocols and spectroscopic analysis. Implementation at 1.0-3.0% loading levels, depending on specific application requirements, provides optimal stabilization without compromising other coating properties.

Future development opportunities for this compound in industrial coatings include advanced formulation strategies combining it with synergistic stabilizers such as hindered amine light stabilizers (HALS) to address multiple degradation mechanisms simultaneously [2]. Additionally, the growing emphasis on sustainable and bio-based coating systems may benefit from this compound's favorable environmental profile compared to some synthetic alternatives. As industrial coatings continue to evolve with changing regulatory requirements and performance expectations, this compound maintains relevance as a well-characterized, effective photostabilizer with extensive historical performance data supporting its continued utilization in demanding applications.

References

Key Factors Affecting Phenyl Salicylate Stability

Author: Smolecule Technical Support Team. Date: February 2026

Phenyl salicylate is an ester and is susceptible to hydrolysis. The rate at which it breaks down is primarily influenced by the following factors [1] [2] [3]:

  • pH of the Solution: The compound is most stable under acidic conditions (below approximately pH 4). Its hydrolysis accelerates significantly in neutral and alkaline environments [1].
  • Temperature: Higher temperatures drastically increase the degradation rate. Refrigeration or frozen storage is often necessary for long-term stability [1].
  • Enzyme Presence: Carboxylesterase enzymes in biological systems (e.g., liver, small intestine) can rapidly hydrolyze this compound to salicylic acid [3] [4].
  • Solvent Composition: The stability differs between alcoholic and aqueous solutions. Notably, this compound can undergo transesterification in ethanolic solutions, converting to ethyl salicylate [1].

Stability Data and Half-Life

The following table summarizes the half-life of this compound under various conditions to help researchers anticipate stability issues. Half-life (t½) is the time required for half of the compound to degrade.

Condition Temperature Half-Life (t½) Notes / Reference
50% Aqueous Ethanol, pH 6.3 50 °C 6.6 days Pseudo first-order kinetics [1]
50% Aqueous Ethanol, pH 6.3 23 °C 178 days Pseudo first-order kinetics [1]
50% Aqueous Ethanol, pH 6.3 5 °C 2934 days (~8 years) Pseudo first-order kinetics [1]
100% Ethanol 50 °C 2.5 days Breakdown via transesterification to ethyl salicylate [1]
100% Ethanol 23 °C 31.5 days Breakdown via transesterification to ethyl salicylate [1]
100% Ethanol 5 °C 257 days Breakdown via transesterification to ethyl salicylate [1]
Rat Plasma / Microsomes 37 °C Rapid hydrolysis (minutes) Enzymatic hydrolysis by carboxylesterases [3] [4]

Enzymatic Hydrolysis Pathway

In biological contexts, this compound is primarily metabolized through hydrolysis. The following diagram illustrates this pathway and the key enzymes involved.

G Start This compound Enzyme1 Carboxylesterases (CES) Start->Enzyme1 Hydrolysis Product1 Salicylic Acid Enzyme1->Product1 Product2 Phenol Enzyme1->Product2 Organs High-Activity Tissues Enzyme1->Organs Sub1 Small Intestine Organs->Sub1 Sub2 Liver Organs->Sub2 Inhibit Inhibitor: BNPP Inhibit->Enzyme1

This hydrolysis is primarily catalyzed by carboxylesterases (CES), with high activity found in the liver and small intestine [3] [4]. The reaction can be inhibited by compounds like bis(4-nitrophenyl) phosphate (BNPP) [3].

Troubleshooting and FAQs

Here are answers to common questions a researcher might have.

Q1: Why does my this compound solution degrade so quickly, even at room temperature? The stability is highly dependent on your solvent and pH.

  • In alcoholic solutions: The primary degradation pathway is transesterification, not just hydrolysis. For example, in ethanol, it converts to ethyl salicylate [1].
  • In neutral/alkaline aqueous solutions: The hydrolysis rate increases with pH. For maximum stability, maintain a pH below 4 and store the solution at low temperatures (e.g., 5°C or lower) [1].

Q2: How can I stabilize this compound in my formulation?

  • Control pH: Formulate in an acidic buffer (pH < 4) [1].
  • Reduce Temperature: Store solutions refrigerated or frozen. The half-life at 5°C is dramatically longer than at 23°C [1].
  • Consider Solvent: Be aware that pure ethanol offers less stability than acidic aqueous solutions over the long term due to transesterification [1].
  • Use Enzyme Inhibitors: For in vitro biological experiments, adding a carboxylesterase inhibitor like BNPP can prevent enzymatic hydrolysis [3].

Q3: I am observing rapid conversion of this compound to salicylic acid in my cell-based assay. Is this expected? Yes, this is likely normal metabolic activity. Many tissues and cells express carboxylesterases.

  • Confirmation Test: Repeat the experiment after pre-treating your cells or tissue homogenate with a specific carboxylesterase inhibitor (e.g., BNPP). If the hydrolysis is significantly reduced, it confirms enzymatic degradation is the cause [3].
  • Key Tissues: Be especially mindful of this when working with materials from the liver or small intestine, as these organs show the highest hydrolytic activity [3] [4].

References

phenyl salicylate light sensitivity storage handling

Author: Smolecule Technical Support Team. Date: February 2026

Handling & Storage FAQ

  • Q: Why is proper storage crucial for phenyl salicylate? this compound is light-sensitive and requires protection from light to prevent decomposition [1] [2]. Proper storage ensures the chemical's stability, purity, and reliability in your experimental results.

  • Q: What are the specific storage conditions for this compound?

    • Light: Store in a cool, dry place away from light [1].
    • Container: Keep in a tightly closed container [1].
    • Environment: Store in a cool, dry place [1]. One source specifies a temperature of 2–8°C [2].
    • Compatibility: Flinn Scientific suggests a storage pattern of Organic #3, meaning it can be stored with hydrocarbons, oils, esters, and aldehydes [1].
  • Q: What personal protective equipment (PPE) should be used? You should wear protective gloves, protective clothing, and eye protection [1]. Always wash hands thoroughly after handling [1].

  • Q: How should I handle solutions of this compound? Always use this compound in a fume hood or a well-ventilated area to avoid inhaling dust or fumes, which may cause respiratory irritation [1].

Troubleshooting Guide

Issue Potential Risk / Consequence Recommended Corrective Action
Chemical is stored in a clear container on a benchtop. Decomposition; loss of efficacy; unreliable experimental results. Immediately transfer to a tightly closed, light-resistant container and store in a dark, cool cupboard [1] [2].
A fine powder or dust is generated during weighing. Respiratory irritation (potential hazard) [1]. Use only in a fume hood; wear appropriate dust masks in addition to standard PPE [1]. Avoid breathing dust [1].
Material is spilled during transfer. Slip hazard; potential contamination; skin and eye irritation (potential hazard) [1]. Ventilate the area. Wear gloves to carefully sweep up the material, place it in a sealed container, and dispose of it according to local regulations [1]. Wash the spill site afterward [1].

Synthesis & Stability Data

For your experimental work, the table below summarizes key physical properties and synthesis information.

Property / Parameter Details Source / Context
Melting Point 41-43 °C [1] [2] Pure compound characteristic
Flash Point 71 °C [1] Class IIIA combustible solid
Water Solubility Slightly soluble [1] Physical property
Traditional Synthesis Yield 45-70% [2] Salicylic acid + Phenol (H₂SO₄ catalyst)
Ultrasonic Synthesis Yield 85-90% [2] Reduced reaction time (1-2 hours)

Experimental Workflow: Synthesis

The following diagram illustrates the key pathways for synthesizing this compound, including both traditional and modern methods:

G Start Start: Salicylic Acid + Phenol TR Traditional Method (H₂SO₄ Catalyst) Start->TR 2.5-6 hours UAS Ultrasonic Method (POCl₃ Catalyst) Start->UAS 1-2 hours SACS Solid Acid Catalyst (e.g., H-β Zeolite) Start->SACS 6 hours Result1 Result: 45-70% Yield TR->Result1 Result2 Result: 85-90% Yield UAS->Result2 Result3 Result: 70% Yield 100% Selectivity SACS->Result3

References

Troubleshooting Guide: Low Yield in Phenyl Salicylate Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Problem Area Possible Cause Diagnostic Check Optimization Strategy & Solution

| Reaction Mechanism & Reagent Choice | Incorrect activated species: Using direct esterification (salicylic acid + phenol). | Review your synthesis route. Direct esterification is inefficient for phenols. | Use an acyl chloride: Convert salicylic acid to salicyloyl chloride first, then react with phenol. [1] Use a transesterification: Start with a different salicylate ester (e.g., methyl salicylate) and perform an ester exchange with phenol. | | | Lack of protecting group: The phenolic -OH on salicylic acid leads to side reactions (e.g., polymerization). [1] | Check for tar formation or complex product mixtures. | Protect the phenolic -OH group before activating the carboxylic acid. A common method is to use a protecting group stable to acidic conditions that can be removed later. [1] | | Reaction Conditions & Catalysis | Inefficient catalyst: Using a weak or unsuitable catalyst for phenol esterification. | Check the catalyst used. Phosphoryl chloride (POCl₃) is an effective catalyst for this specific reaction. [2] | Employ a strong catalyst like phosphoryl chloride (POCl₃) to facilitate the esterification between salicylic acid and phenol. [2] | | | Incorrect temperature or time: Reaction is not driven to completion. | Monitor reaction progress (e.g., by TLC). The reaction may require heating for an extended period. | Optimize temperature and time. Ensure the reaction mixture is heated sufficiently and long enough, with continuous removal of by-products like water to shift the equilibrium. [3] | | Work-up & Purification | Product loss during purification: Phenyl salicylate is soluble in various organic solvents. [2] | Check the melting point of your product; pure this compound melts at 41-43°C. [2] | Recrystallize from a suitable solvent. Use alcohols like ethanol or methanol for recrystallization to improve purity and yield. [3] | | | Co-distillation with by-products: If applying vacuum, the product may co-distill with volatile by-products like phenol. | If using distillation, check the boiling points. The desired ester may be collected inadvertently with lower-boiling point fractions. | Carefully control distillation parameters (temperature, pressure) to separate this compound from lower-boiling point compounds like unreacted phenol. [4] |

Detailed Optimized Experimental Protocol

The following transesterification method, while not directly from the search results for synthesis, is a standard and reliable approach for forming esters and can be adapted for this compound. It exemplifies the principles of using an activated ester and driving the reaction to completion.

G Start Start: Methyl Salicylate and Phenol R1 Reaction Setup: - Mix reactants - Add acid catalyst (e.g., H₂SO₄) - Heat with reflux Start->R1 Catalytic Acid R2 Byproduct Removal: - Methanol byproduct is removed via distillation - Shifts equilibrium forward R1->R2 Heat R3 Reaction Completion: - Monitored by TLC - No methyl salicylate remaining R2->R3 Continuous Removal R4 Work-up: - Cool reaction mixture - Dilute with organic solvent - Wash with base to remove acid and excess phenol R3->R4 Reaction Complete R5 Purification: - Dry organic layer - Concentrate - Recrystallize product R4->R5 Extraction End End: Pure This compound R5->End Recrystallization

Title: Transesterification Workflow for this compound

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, mix methyl salicylate (1.0 equivalent) and phenol (1.2-1.5 equivalents). Add a small amount of a strong acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).
  • Heating & By-product Removal: Heat the mixture to reflux (e.g., 150-200°C) with vigorous stirring. The reaction can be driven to completion by distilling off the more volatile methanol byproduct as it forms. [3]
  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until methyl salicylate is no longer detectable.
  • Work-up: Once the reaction is complete, cool the mixture. Dissolve the crude product in an organic solvent like dichloromethane or diethyl ether. Wash the organic layer successively with a 5% sodium hydroxide solution (to remove any unreacted salicylic acid and excess phenol) and then with brine.
  • Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Purify the solid by recrystallization from ethanol or methanol to yield pure, colorless crystals. [3]

Key Technical Considerations for Professionals

  • Pathway Selection: For research purposes, the acyl chloride pathway often provides higher and more reliable yields than direct esterification, despite requiring an extra step. It cleanly generates the activated species needed for reaction with the poor nucleophile phenol.
  • Analytical Verification: Always characterize your product by its melting point (41-43°C for pure compound) [2] and use techniques like FT-IR and NMR to confirm the ester bond formation and rule out the presence of unreacted starting materials.
  • Scale-up Considerations: On a larger scale, the transesterification route can be advantageous as it avoids handling highly reactive and moisture-sensitive reagents like acyl chlorides.

References

phenyl salicylate analytical method interference resolution

Author: Smolecule Technical Support Team. Date: February 2026

Known Interference Mechanism

The table below summarizes the primary interference mechanism identified in the search results.

Interfering Compound Affected Assay Interference Mechanism Documented Effect
Salicylates (e.g., acetylsalicylic acid derivatives) TR-FRET Assays [1] Interaction between the salicylate chelator moiety and the cryptand-ligated europium FRET donor [1] Causes large signal enhancement, leading to false-positive hits [1]

Potential Resolution Strategies

While a direct protocol for phenyl salicylate is unavailable, you can adapt strategies from general analytical practice and related methodologies.

Strategy Category Description Example from Search Results
Assay Replacement Using an orthogonal method unaffected by the interference. Using Surface Plasmon Resonance (SPR) instead of TR-FRET to avoid salicylate-europium interaction [1].
Chromatographic Separation Employing HPLC to separate the analyte from interferents. Using a C18 column with isocratic elution to simultaneously determine acetylsalicylic acid, its degradation product, and other drugs [2].
Method Validation Establishing specificity to prove the method is free from interference. Following ICH guidelines to validate method parameters like specificity, accuracy, and linearity, ensuring reliable measurement of the target analyte [3].

Experimental Workflow for Troubleshooting

You can use the following general workflow to diagnose and resolve analytical interference issues. This diagram outlines a logical troubleshooting process:

Start Suspected Analytical Interference Step1 1. Confirm Interference - Spike recovery experiments - Standard addition method Start->Step1 Step2 2. Identify Mechanism - Review literature on interferents - Check assay chemistry/complexation Step1->Step2 Step3 3. Evaluate Solutions Step2->Step3 SubStep3_1 Modify Assay Conditions Step3->SubStep3_1 SubStep3_2 Introduce Separation Step Step3->SubStep3_2 SubStep3_3 Change Detection Method Step3->SubStep3_3 Step4 4. Implement & Validate End Reliable Analytical Method Step4->End SubStep3_1->Step4 e.g., adjust pH SubStep3_2->Step4 e.g., add HPLC SubStep3_3->Step4 e.g., use SPR not TR-FRET

Key Practical Takeaways

For researchers facing potential salicylate interference, the most critical actions are:

  • Confirm the Interference: Use spike-and-recovery experiments to verify that this compound is causing the problem [3].
  • Explore Orthogonal Methods: If using TR-FRET, switch to a label-free technique like SPR or a separation-based method like HPLC [1] [2].
  • Formally Validate the Solution: Once a modified method is developed, perform a full validation per ICH guidelines to confirm the interference has been eliminated [3].

References

phenyl salicylate purification recrystallization techniques

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Purification & Recrystallization

The table below summarizes solutions to common problems you might encounter, based on traditional and modern preparation methods.

Problem Encountered Possible Cause Recommended Solution
Low Yield After Recrystallization Poor solvent choice; product loss in mother liquor Use optimized solvent system (e.g., ethanol-water) [1] [2]; concentrate mother liquor for second crop [1]
Product Has Persistent Pink Color Colored impurities from reaction byproducts Use a decolorizing carbon (e.g., Norit) treatment in hot solution before filtration [1]
Product Oils Out / Fails to Crystallize Overly rapid cooling; supersaturation Induce crystallization with seed crystal [3]; ensure slow cooling; use high-boiling solvent like α-methylnaphthalene for controlled heating [1]
Low Melting Point or Wide Range Inadequate purity from recrystallization Recrystallize from ethanol-water; product pure enough for most uses after one recrystallization with minimal loss (≈5%) [1]

Solvent Systems for Recrystallization

The choice of solvent is critical for successful recrystallization. The following table lists solvent systems mentioned in the literature for purifying phenyl salicylate.

Solvent System Ratio / Method Notes
Ethanol-Water [1] Dissolve in 8-10 mL ethanol per gram, add hot water "just short of precipitation" Standard, reliable method; results in pure white crystals with minimal loss (~5%); removes faint odor [1]
Ligroin (high-boiling petroleum ether) [1] Slurry product at 35-40°C Used for washing crude product; suitable for initial isolation but may not fully purify [1]
Petroleum Ether (for crude extraction) [2] Soak crude white solid, filter Used in modern preparation to isolate crude product before final recrystallization [2]

Experimental Workflow for Purification

The diagram below outlines the general decision-making process for purifying this compound, from crude product to pure crystals.

Start Crude this compound Step1 Dissolve in Hot Ethanol Start->Step1 Step2 Add Decolorizing Carbon (Norit) if Colored Step1->Step2 Step3 Hot Gravity Filtration Step2->Step3 Step4 Add Hot Water (Just short of cloudiness) Step3->Step4 Step5 Cool Slowly to Room Temp. Step4->Step5 Step6 Further Cool in Ice Bath Step5->Step6 Step7 Collect Crystals by Vacuum Filtration Step6->Step7 Step8 Wash with Cold Ligroin or Cold Water Step7->Step8 Step9 Dry to Constant Weight Step8->Step9 End Pure this compound (White Crystals, m.p. 41.5-43°C) Step9->End

Detailed Protocol: Ethanol-Water Recrystallization

This is a detailed procedure based on the method from Organic Syntheses [1].

  • Dissolution: In a suitable flask, dissolve the crude this compound in hot ethanol using 8-10 mL of ethanol per gram of material.
  • Decolorization (If needed): If the solution is colored, add a small spatula tip of decolorizing carbon (e.g., Norit). Heat to a gentle boil for a few minutes.
  • Hot Filtration: Using a preheated funnel, quickly filter the hot solution by gravity to remove the carbon and any insoluble impurities.
  • Adding Water: Return the clear, hot filtrate to the heat source. Gradually add hot water dropwise with gentle swirling until the solution becomes permanently cloudy or just short of precipitation.
  • Crystallization: Remove the solution from heat and allow it to cool slowly to room temperature undisturbed. Once at room temperature, you can further promote crystallization by placing the flask in an ice-water bath.
  • Collection and Washing: Collect the crystals by vacuum (suction) filtration. Wash the crystals with a small amount of cold ligroin (b.p. 90-120°C) or cold water to remove residual mother liquor [1].
  • Drying: Spread the crystals on a watch glass or filter paper and allow them to air-dry to constant weight. The final product is typically obtained as white crystals with a melting point of 41.5-43°C.

Frequently Asked Questions

Q: What should I do if my this compound melt refuses to crystallize after cooling? A: This is a classic case of supercooling, where a liquid remains in its phase below its freezing point. This compound is known to supercool significantly, sometimes down to room temperature [3]. The solution is to induce crystallization by adding a tiny seed crystal of pure this compound. If seeds are unavailable, gently scratching the inside of the glass vessel with a glass rod may provide a nucleation site.

Q: My final product has a persistent pink color. How can I remove it? A: A persistent pink color is a known issue mentioned in historical procedures [1]. This is caused by colored impurities and can be effectively removed by treating the hot ethanol solution with decolorizing carbon (Norit) before the recrystallization step, as detailed in the protocol above.

Q: Are there any specific handling concerns for this compound? A: While the search results do not list specific hazards, you should always consult the Safety Data Sheet (SDS) for the most current safety information. Generally, it is considered to have fewer safety concerns compared to alternatives like acetamide or para-dichlorobenzene [3]. Standard laboratory practices—wearing gloves and eye protection—should be followed.

References

phenyl salicylate degradation products identification

Author: Smolecule Technical Support Team. Date: February 2026

Phenyl Salicylate Degradation: FAQ & Troubleshooting

Q1: What are the primary degradation pathways and products of this compound?

This compound degrades via two main competing pathways in aqueous-alcoholic solutions [1]:

  • Hydrolysis: The ester bond is cleaved by water, producing salicylic acid and phenol.
  • Transesterification: In ethanolic solutions, the phenyl ester group is replaced by an ethyl group, forming ethyl salicylate. This product can subsequently undergo hydrolysis to yield salicylic acid [1].

The following diagram illustrates these pathways and their dependence on the environment:

G PS This compound ES Ethyl Salicylate PS->ES Transesterification (Favored in Ethanol) SA Salicylic Acid PS->SA Hydrolysis (Favored in Aqueous Alkaline Solution) ES->SA Hydrolysis P Phenol SA->P

Q2: How do pH and temperature affect the stability and half-life of this compound?

pH and temperature are critical factors. Degradation follows pseudo-first-order kinetics and accelerates with increasing pH and temperature [1]. The table below summarizes the half-lives of this compound under different conditions.

Condition Temperature Half-Life Reference / Context
50% Aqueous Ethanol (pH 6.3) 5°C 2934 days (approx. 8 years) [1]
23°C 178 days [1]
50°C 6.6 days [1]
100% Ethanol 5°C 257 days [1]
23°C 31.5 days [1]
50°C 2.5 days [1]
Stable Region Below ~pH 4 Stable [1]

Q3: What analytical methods are recommended for identifying degradation products?

The primary method cited in the literature is High-Performance Liquid Chromatography (HPLC).

  • Application: The kinetic studies on this compound degradation in solution were performed using HPLC, effectively separating and quantifying the parent compound and its products like ethyl salicylate and salicylic acid [1].
  • Broader Context: Other related studies on salicylates also rely on chromatographic methods. For example, one method uses HPLC with a UV/VIS detector set at 254 nm and a C18 column, with an eluting solvent of 20% (v/v) methanol in 0.01 M potassium phosphate containing 0.5% (v/v) acetic acid [2].

Q4: My formulation contains this compound. How can I prevent its degradation during storage?

To maximize stability based on the kinetic data [1]:

  • Control pH: Formulate at a pH of 4.0 or below.
  • Minimize Temperature: Store formulations at refrigerated temperatures (2-8°C) where possible.
  • Choose Solvents Carefully: Be aware that even in 100% ethanol, transesterification can occur. The stability is highest in purely non-aqueous, non-alcoholic systems or acidic aqueous solutions.

Q5: Could biological enzymes contribute to this compound degradation in vivo?

Yes. Studies show this compound is readily hydrolyzed by carboxylesterases in tissue microsomes.

  • Activity: Rat and human liver and small intestine microsomes show significant hydrolytic activity, converting this compound to salicylic acid [3].
  • Human Relevance: This indicates that in pharmacological or toxicological studies, rapid enzymatic hydrolysis in the body is a major metabolic pathway to consider [3].

Troubleshooting Common Experimental Problems

Problem Possible Cause Recommended Action
Unexpectedly fast degradation Solution pH is too high or neutral. Check and adjust the pH of the solution to below 4.
Storage temperature is too high. Store samples at lower temperatures (e.g., 5°C).
Formation of ethyl salicylate Experiment uses an ethanolic solvent. This is expected via transesterification [1]. Consider using an alternative non-alcoholic solvent if this pathway is undesirable.
Detection of salicylic acid & phenol Hydrolysis is occurring. This is an expected pathway [1]. Confirm that the solution is not overly alkaline and is stored at a controlled low temperature.
Leaching from polymer resins This compound is used as an additive. This compound can leach from materials like cold-cured orthodontic resins [4]. Evaluate compatibility with polymers in the formulation.

References

phenyl salicylate solubility enhancement strategies

Author: Smolecule Technical Support Team. Date: February 2026

Phenyl Salicylate Solubility: FAQ for Researchers

Here are some answers to common questions you might encounter during your research.

Q1: What is the fundamental solubility challenge with this compound? this compound has very low aqueous solubility, reported as less than 0.1 g/100 g at 25°C [1]. Another source specifies a solubility of approximately 1 gram in 6670 mL of water [2]. This intrinsic property is a primary barrier to its bioavailability and efficacy, necessitating the use of enhancement strategies in formulation.

Q2: Which advanced nanocarrier systems show promise for solubility enhancement? While not yet directly reported for this compound, Layered Double Hydroxides (LDHs) have proven highly effective for other challenging drugs. One study on phenytoin (a BCS Class II drug like this compound) showed that intercalation into Mg-Al LDH dramatically improved its solubility and bioavailability [3]. The general mechanism and workflow for this technology can be visualized as follows:

G start Start: Poorly Soluble Drug step1 LDH Synthesis (Coprecipitation) start->step1 step2 Drug Intercalation (e.g., Solvent Method) step1->step2 step3 Formation of Drug-LDH Nanohybrid step2->step3 result Outcome: Enhanced Solubility & Bioavailability step3->result

Q3: What are the key experimental parameters for the LDH intercalation method? Based on a protocol for phenytoin [3], the table below summarizes critical parameters for the solvent method of intercalation.

Parameter Specification Purpose/Rationale
Metal Salts Ratio Mg(NO₃)₂·6H₂O : Al(NO₃)₃·9H₂O (2:1 molar ratio) Forms the brucite-like layered structure of the LDH [3].
pH Control Maintain pH at 9-10 during LDH synthesis Ensures proper precipitation and stability of the LDH structure [3].
Drug:Carrier Ratio 1:1 (for phenytoin:LDH) Optimizes drug loading while maintaining the stability of the nanohybrid [3].
Purification Washing with distilled water & centrifugation (3x at 9,000 rpm) Removes unreacted precursors and by-products [3].
Drying Freeze-drying (lyophilization) Preserves the nanostructure and prevents aggregation of the final powder [3].

Q4: Are there other technological approaches mentioned in the literature? Market analyses indicate that nanotechnology and encapsulation are key innovation areas for improving the stability and efficacy of this compound, particularly in cosmetic and pharmaceutical formulations [4] [5]. These technologies can enhance solubility by increasing the surface area-to-volume ratio and protecting the drug from the environment. Furthermore, the use of co-solvents is a practical laboratory strategy; for in-vitro experiments, this compound can be dissolved in DMSO at a concentration of 25 mg/mL (116.7 mM) [6].

Troubleshooting Common Experimental Issues

Here is a guide to diagnosing and resolving frequent problems in solubility enhancement experiments.

Problem 1: Low Drug Loading in LDH Nanohybrid

  • Potential Cause: Inefficient intercalation during synthesis.
  • Solution: Ensure a slow addition of the drug solution to the LDH suspension with constant stirring. Sonication can be applied to improve dispersion and contact. Re-optimize the drug-to-LDH ratio and confirm the pH is correctly maintained throughout the process [3].

Problem 2: Inconsistent Solubility Results

  • Potential Cause: Aggregation of nanoparticles or incomplete redispersion of the nanohybrid powder.
  • Solution: Use sonication to aid in the redispersion of the freeze-dried powder in the dissolution medium. Characterize the particle size and zeta potential of the reconstituted dispersion to ensure it remains in the nano-range and is stable [3].

Problem 3: Poor Dissolution Performance in Final Tablet Formulation

  • Potential Cause: Excipient incompatibility or poor compression properties leading to slow disintegration.
  • Solution: Perform pre-formulation compatibility studies using techniques like DSC and TGA. Use super-disintegrants in the tablet formula and ensure the powder blend has good flow properties (e.g., by using excipients like microcrystalline cellulose) to produce tablets with low friability and fast disintegration times [3].

References

phenyl salicylate vs methyl salicylate anti-inflammatory efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis at a Glance

The table below summarizes the available information on these compounds.

Feature Methyl Salicylate & Derivatives Phenyl Salicylate
Basic Definition Natural product derivative; prodrug of salicylic acid [1]. Appears in older literature; specific modern data is limited [2].
Key Anti-inflammatory Mechanisms Inhibits COX-2 selectively (sparing COX-1); suppresses NF-κB and MAPK signaling pathways; inhibits pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) [1] [3] [4]. Information on specific molecular mechanisms in modern contexts is not available in the search results.

| Experimental Efficacy Data | In vivo (Animal Models): Significantly reduces paw swelling in CIA and AIA rat models; improves arthritis scores [3] [4]. In vitro (Cell Studies): Inhibits LPS-induced production of PGE2, TNF-α, IL-6, and NO in macrophages [4]. | No recent experimental efficacy data was found. | | Safety Profile | Derivatives (e.g., MSL): No gastric mucosa damage observed in animal studies, even with long-term administration [3] [4]. Topical Liniments: Good safety profile with mostly mild, local adverse reactions like itching or burning [5]. | Safety information in the context of modern therapeutic use is not available. | | Research & Clinical Status | Active preclinical research on derivatives (e.g., MSL, Gaultherin) for arthritis; Phase IV clinical trials support the safety and efficacy of topical compound liniments [1] [5]. | Primarily appears in older scientific literature; current research focus appears to be limited [2] [6]. |

Detailed Experimental Data and Protocols for Methyl Salicylate Derivatives

The following table outlines key experiments that demonstrate the anti-inflammatory efficacy of methyl salicylate lactoside (MSL), a key derivative.

Experiment Detailed Methodology Key Findings

| Collagen-Induced Arthritis (CIA) in Mice [3] | - Model: DBA/1 mice immunized with bovine type II collagen.

  • Treatment: MSL (200, 400, 800 mg/kg) or vehicle was administered orally daily after disease onset.
  • Assessment: Clinical arthritis scoring (0-4 per paw), paw thickness measurement, radiographic and histopathological evaluation of joints. | - MSL treatment significantly and dose-dependently reduced clinical arthritis scores and paw thickness.
  • Radiographic and histological analysis showed MSL suppressed joint destruction and bone erosion.
  • Mechanism: Inhibited COX activity and suppressed the NF-κB signaling pathway in joint tissues. | | Adjuvant-Induced Arthritis (AIA) in Rats [4] | - Model: SD rats injected with Freund's Complete Adjuvant (FCA) in the footpad.
  • Treatment: MSL (150, 300, 600 mg/kg) was administered intra-gastrically for 28 days.
  • Assessment: Paw swelling rate and ankle diameter were measured regularly. | - All MSL doses significantly suppressed paw swelling and ankle diameter increase from day 20 onward.
  • The high dose (600 mg/kg) showed effects comparable to the positive control drug (Tripterygium wilfordii glycosides, 40 mg/kg). | | LPS-Stimulated Macrophages (in vitro) [4] | - Cell Line: Murine macrophage RAW264.7 cells.
  • Stimulation: Cells were stimulated with LPS (1 μg/mL) to induce inflammation.
  • Treatment: Cells were pre-treated with various concentrations of MSL.
  • Assessment: Levels of TNF-α, IL-1β, IL-6, PGE2, and NO in culture supernatant were measured by ELISA. Phosphorylation of MAPK proteins (JNK, ERK, p38) and NF-κB pathway proteins was analyzed by Western blot. | - MSL dose-dependently inhibited the LPS-induced production of TNF-α, IL-1β, IL-6, PGE2, and NO.
  • MSL suppressed the phosphorylation of JNK, ERK, p38, and IκBα, thereby inhibiting the activation of MAPK and NF-κB pathways. |

Mechanism of Action Visualization

The anti-inflammatory effect of methyl salicylate derivatives like MSL involves multiple signaling pathways. The diagram below illustrates this complex mechanism.

G LPS Inflammatory Stimulus (e.g., LPS) Receptor Cell Surface Receptor (e.g., TLR4) LPS->Receptor Kinases Kinase Activation (IKK, MAPKs) Receptor->Kinases NFkB_Inactive NF-κB (Inactive in Cytoplasm) IκBα / p65 / p50 Kinases->NFkB_Inactive Phosphorylates & Degrades IκBα NFkB_Active NF-κB (Active in Nucleus) NFkB_Inactive->NFkB_Active Translocation Transcription Gene Transcription NFkB_Active->Transcription Output Pro-Inflammatory Output COX-2, TNF-α, IL-6, IL-1β Transcription->Output MSL MSL Treatment MSL->Kinases Inhibits MSL->NFkB_Active Blocks Nuclear Translocation

Mechanism of Anti-inflammatory Action

The diagram shows that MSL exerts its effects by targeting key signaling steps: it inhibits the activation of kinase cascades and blocks the nuclear translocation of NF-κB, ultimately reducing the expression of pro-inflammatory mediators [3] [4].

Key Insights for Researchers

  • Methyl Salicylate Derivatives are Promising Candidates: Compounds like MSL and gaultherin show a favorable efficacy and safety profile in preclinical models. Their COX-2 selectivity is a significant advantage over traditional non-selective NSAIDs, potentially mitigating gastrointestinal toxicity [1] [3].
  • The Research Gap on this compound is Notable: The lack of recent data suggests it may not be a active candidate in current anti-inflammatory drug development pipelines. Any new investigation into this compound would be starting from a much earlier stage.
  • Consider Natural Prodrugs: Gaultherin is highlighted as a natural glycoside of methyl salicylate. It acts as a prodrug, releasing active salicylic acid gradually in the gut, which minimizes direct gastric irritation and offers a superior gastrointestinal safety profile compared to aspirin [1].

References

phenyl salicylate comparison other UV filters performance

Author: Smolecule Technical Support Team. Date: February 2026

Estrogenic Activity of UV Filters

The following data on the relative proliferative effect (RPE) on MCF-7 cells (a measure of estrogenic activity) is sourced from a 2013 analytical methods study [1] [2]:

UV Filter Relative Proliferative Effect (RPE) Potency Relative to 17β-estradiol (E2)
17β-estradiol (E2 - positive control) 100% (at 10⁻¹⁰ M) 1x
Homosalate (HS) 46.4% 4.6 x 10⁻¹⁰
3-(4-methylbenzylidene)camphor (4-MBC) 37.3% 3.7 x 10⁻¹⁰
Phenyl Salicylate (PS) 21.8% 2.2 x 10⁻¹⁰
3-benzylidene camphor (3-BC) 16.5% 1.7 x 10⁻¹⁰
Benzyl Salicylate (BS) No activity detected -
Octyl Salicylate (OS) No activity detected -

> Note on Data: This data is from a 2013 study focused on endocrine activity. It does not provide comparative data on other critical performance metrics like Sun Protection Factor (SPF) boost, UVA/UVB absorption spectra, or photostability when combined with other filters.

Regulatory and Application Context

The search results provide context that can help explain the scarcity of direct performance comparisons:

  • Primary Use and Limitation: this compound is mainly valued for its ability to absorb UVB rays [3]. A significant performance limitation is that it does not offer meaningful UVA protection, which is a critical component of modern "broad-spectrum" sunscreens [4].
  • U.S. Regulatory Status: In the United States, sunscreen active ingredients are regulated as over-the-counter drugs. The FDA has not approved any new UV filters since the 1990s, creating a significant gap between the U.S. market and international markets like Europe and Asia [4]. This compound is not among the 16 currently approved UV filters in the U.S. [4].
  • Advanced Alternatives: Internationally, newer filters such as Bemotrizinol and Bisoctrizole are available. These are considered more advanced because they provide better broad-spectrum protection and superior photostability [4] [5]. The U.S. regulatory environment limits access to and, consequently, direct comparison with these newer generation filters.

Experimental Pathway for UV Filter Assessment

For a researcher or scientist looking to evaluate UV filters, the following workflow outlines a general experimental pathway. This diagram integrates common steps from methodologies used in the cited literature for determining the presence and biological activity of such compounds [1] [2].

cluster_1 Sample Preparation & Analysis cluster_2 In Vitro Bioactivity Assessment start Start: UV Filter Assessment sp1 Extraction (e.g., with ethyl acetate) start->sp1 sp2 Clean-up (e.g., centrifugation) sp1->sp2 sp3 Instrumental Analysis (LC-MS/MS) sp2->sp3 sp4 Data Collection (Identification & Quantification) sp3->sp4 bio1 Cell-Based Assays (e.g., MCF-7 proliferation) sp4->bio1 bio2 Reporter Gene Assays (e.g., for hERα or hAR) bio1->bio2 bio3 Data Analysis (e.g., RPE Calculation) bio2->bio3 end Outcome: Performance & Safety Profile bio3->end

References

phenyl salicylate COX-1 COX-2 inhibition potency

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Comparative Profile

Phenyl salicylate is recognized as a COX inhibitor, though detailed studies on its potency and selectivity are limited [1]. The table below compares its known properties with other common NSAIDs.

Drug Name Primary COX Inhibition Reported Potency & Selectivity Key Metabolites & Notes

| This compound | Non-selective (COX-1 & COX-2) | • Potency/Selectivity data not available in searched sources. • Characterized as a "poor cyclooxygenase (COX) inhibitor" [2]. | • Hydrolyzed to salicylic acid [1]. • Salicylic acid is a weak COX inhibitor; anti-inflammatory effects may involve non-prostaglandin mechanisms [3] [2]. | | Sodium Salicylate | Non-selective (COX-1 & COX-2) | • Weak inhibitor of COX-derived prostaglandin synthesis [2]. • Demonstrates neuroprotection in a rat model, unlike diclofenac or celecoxib, potentially via antioxidant activity (hydroxyl radical scavenging) [3]. | — | | Celecoxib | Selective (COX-2) | • IC₅₀ = 0.05 µM (COX-2); Selectivity Index (S.I.) = 294 [4]. • Higher GI safety profile than non-selective NSAIDs, but associated with cardiovascular risks [5] [6]. | — | | Diclofenac | Non-selective | • Increased risk of hyperkalemia and cardiovascular events compared to other NSAIDs [5]. • Did not show neuroprotection in a rat model, unlike sodium salicylate [3]. | — | | Novel Compounds (6b, 6j) | Selective (COX-2) | • 6b: IC₅₀ = 0.04 µM (COX-2); S.I. = 329 [4]. • 6j: IC₅₀ = 0.04 µM (COX-2); S.I. = 312 [4]. • More potent and selective in vitro and in vivo than celecoxib [4]. | Hybrid molecules tethering 1,2,3-triazole and benzenesulfonamide pharmacophores [4]. |

Experimental Insights and Pathways

The following diagram illustrates the established anti-inflammatory pathway of this compound and a proposed alternative mechanism based on recent research.

Phenyl_Salicylate This compound (Oral Administration) Salicylic_Acid Salicylic Acid (Primary Metabolite) Phenyl_Salicylate->Salicylic_Acid Hydrolysis Prostaglandin_Synthesis Weak Inhibition of Prostaglandin Synthesis (via COX-1/COX-2) Salicylic_Acid->Prostaglandin_Synthesis Gentisic_Acid Gentisic Acid (Salicylate Metabolite) Salicylic_Acid->Gentisic_Acid Further Metabolism Anti_inflammatory_Effect Anti-inflammatory, Analgesic, & Antipyretic Effects Prostaglandin_Synthesis->Anti_inflammatory_Effect COX_2_Expression Does NOT inhibit COX-2 Enzyme Expression Gentisic_Acid->COX_2_Expression COX_2_Activity Inhibits COX-2-dependent PGE₂ Synthesis COX_2_Expression->COX_2_Activity Instead, directly inhibits enzyme activity COX_2_Activity->Anti_inflammatory_Effect

For researchers, the experimental contexts from the search results are as follows:

  • In Vitro Macrophage Studies: The effect of salicylate metabolites was tested in RAW 264.7 murine macrophages. Cells were stimulated with bacterial lipopolysaccharide (LPS) to induce COX-2 expression. Prostaglandin E₂ (PGE₂) production was measured as an indicator of COX-2 activity. Test compounds were co-incubated with LPS, and their impact on PGE₂ levels was assessed without affecting COX-2 gene expression itself [2].
  • In Vivo Neuroprotection Model: The neuroprotective effect of sodium salicylate was evaluated in a rat model of Parkinson's disease. Neurotoxicity was induced by intrastriatal administration of MPP⁺. The protection of dopaminergic neurons was assessed by measuring the attenuation of dopamine depletion in the striatum. The hydroxyl radical scavenging activity of the compounds was tested separately in a cell-free system using the Fenton's reaction to measure the formation of dihydroxybenzoic acid (DHBA) adducts [3].

References

Pharmacological Profile Comparison: Phenyl Salicylate vs. Aspirin

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Phenyl Salicylate (Salol) Aspirin (Acetylsalicylic Acid)
Chemical Structure Phenyl ester of salicylic acid [1] [2] Acetyl ester of salicylic acid [3] [4]
Primary Mechanism of Action COX-1 and COX-2 inhibitor (after conversion to salicylic acid) [1] Irreversible COX-1 and COX-2 acetylator; potent antiplatelet via thromboxane A2 inhibition [3] [4]
Key Pharmacodynamic Effects Mild analgesic, antipyretic, antiseptic [1] Anti-inflammatory, analgesic, antipyretic, antiplatelet aggregation [3] [4]
Administration & Absorption Oral; rapidly absorbed and hydrolyzed to salicylic acid [1] Oral (plain/enteric-coated), rectal, IV; rapidly absorbed in stomach [4]
Metabolism Hydrolyzed to salicylic acid [1] Rapidly deacetylated to salicylic acid (active metabolite) in plasma [3] [5]
Primary Indications Pain, fever, lower urinary tract inflammation (limited human use); veterinary medicine [1] Cardiovascular prevention, pain, fever, inflammatory conditions (e.g., rheumatoid arthritis) [3] [4]
Adverse Effects Dizziness, nausea, respiratory & skin irritation [1] GI bleeding, hypersensitivity, Reye's syndrome, tinnitus [4]

Detailed Mechanisms and Experimental Data

Mechanism of Action and Pathways

Aspirin's primary mechanism is the irreversible acetylation of serine residue 530 in the cyclooxygenase (COX-1) enzyme, which uniquely provides potent and long-lasting antiplatelet effects [3]. This compound is a prodrug that must first be hydrolyzed to salicylic acid, which then acts as a reversible COX inhibitor [1].

The diagram below illustrates the shared metabolic pathway and distinct mechanisms:

G Aspirin Aspirin SA SA Aspirin->SA  Deacetylation COX1 COX1 Aspirin->COX1  Irreversible Acetylation PhenylSal PhenylSal PhenylSal->SA  Hydrolysis SA->COX1  Reversible Inhibition COX2 COX2 SA->COX2  Reversible Inhibition TxA2 TxA2 COX1->TxA2  Catalyzes Prostaglandins Prostaglandins COX2->Prostaglandins  Catalyzes PlateletAgg PlateletAgg TxA2->PlateletAgg  Promotes Inflammation Inflammation Prostaglandins->Inflammation  Mediate

Aspirin has additional, non-COX mediated mechanisms. Its primary metabolite, salicylic acid, binds to and inhibits the proinflammatory protein HMGB1 (High Mobility Group Box 1) [5] and inhibits the P isoform of phenolsulphotransferase, which may contribute to its chemopreventive effects against colorectal cancer [6].

Key Experimental Methodologies

Researchers can utilize several established protocols to study these compounds:

  • Platelet Aggregation Assay: This classic test measures antiplatelet efficacy. Methodology: Blood samples are collected from subjects pre- and post-drug administration (e.g., 6 hours after a 162 mg oral aspirin dose). Platelet-rich plasma is incubated with arachidonic acid as an agonist, and aggregation is measured using light transmission aggregometry. A significant decrease in the area under the aggregation curve indicates effective platelet inhibition [7].
  • COX Inhibition Profiling: To distinguish between irreversible and reversible inhibition. Methodology: Use purified COX-1 or COX-2 enzymes. Pre-incubate the enzyme with the drug (aspirin or this compound/salicylate) before adding the substrate, arachidonic acid. Measure prostaglandin production (e.g., TxB2 for COX-1). Irreversible inhibition by aspirin persists after enzyme dialysis, while the effect of salicylic acid is reversible [3].
  • Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling: This approach characterizes the relationship between drug exposure and effect. Methodology: Collect serial plasma concentrations of aspirin and salicylic acid, along with serum levels of a biomarker like Thromboxane B2 (TXB2), following drug administration. A turnover model with an Emax function can then be developed to link drug concentrations to the magnitude of TXB2 inhibition [8].

Key Implications for Research and Development

  • Addressing Aspirin's Limitations: Novel formulations like Phospholipid-aspirin complex (PL-ASA) are being developed to reduce acute GI injury and provide more predictable absorption compared to enteric-coated aspirin [3]. This represents a active area for innovation.
  • Exploring Salicylate's Broader Roles: Research into the pharmacological targets of salicylic acid, such as HMGB1 inhibition, opens avenues for developing new anti-inflammatory drugs that work independently of COX inhibition [5].
  • Clinical Use Considerations: The dominance of aspirin in cardiovascular therapy is due to its unique irreversible antiplatelet action, a feature not shared by this compound. This fundamental difference in mechanism underpins their divergent clinical applications [3] [1].

References

phenyl salicylate different ester compounds stability

Author: Smolecule Technical Support Team. Date: February 2026

Stability Profile and Key Influencing Factors

The table below summarizes the core stability characteristics of phenyl salicylate and the main factors that affect it.

Characteristic/Factor Impact on Stability
Primary Degradation Hydrolytic breakdown into salicylic acid and phenol [1].
Chemical Stability Stable in acidic conditions (below ~pH 4); degrades rapidly in neutral to alkaline solutions [2].
Temperature Significant increase in degradation rate with rising temperature [2].
Solvent System Degrades in 100% ethanol and 50% aqueous ethanol via transesterification and hydrolysis [2].
Enzymatic Action Rapidly hydrolyzed by carboxylesterase enzymes (CES) in the liver and small intestine [3].

Experimental Data on Degradation

A 1996 study investigated the stability of this compound in 50% aqueous ethanol, providing quantitative data on its degradation kinetics [2]. The following table outlines the experimental conditions and key findings.

Parameter Details
Experimental Medium 50 v/v% aqueous ethanol solution [2].
pH Range Studied 3.2 to 8.4 [2].
Temperatures 5°C, 23°C, and 50°C [2].
Analysis Method High-performance liquid chromatography (HPLC) over four months [2].
Degradation Pathways Transesterification (k1, forming ethyl salicylate) and Hydrolysis (k2, forming salicylic acid). Ethyl salicylate further undergoes hydrolysis (k3) [2].
Kinetics Followed pseudo-first-order kinetics. The rate of degradation followed k1 > k2 > k3 [2].
Key Quantitative Finding At pH 6.3, the half-lives were 6.6 days (50°C), 178 days (23°C), and 2934 days (5°C) [2].

Enzymatic Hydrolysis Experimental Insight

A 2015 study provides a detailed protocol for investigating the enzymatic hydrolysis of this compound, which is highly relevant for predicting its in-vivo stability and metabolism [3].

G Start Start: Prepare Tissue Microsomes A Incubate this compound with Microsomes Start->A B Add Inhibitor (BNPP) in Control Group A->B C Extract Enzymes with Triton X-100 B->C D Chromatography Separation (Anion Exchange Column) C->D E Analyze Hydrolytic Activity and Compare D->E F Validate with CES-Expressing COS Cells E->F

Diagram of the experimental protocol for studying enzymatic hydrolysis of this compound.

  • Objective: To examine the hydrolytic metabolism of this compound by microsomal enzymes in various rat tissues and human liver/small intestine [3].
  • Key Reagents: Tissue microsomes (rat and human), this compound substrate, inhibitor bis(4-nitrophenyl) phosphate (BNPP), detergent Triton X-100 [3].
  • Methodology Overview:
    • Incubation: this compound was incubated with various tissue microsomes and plasma [3].
    • Inhibition Control: The liver and small-intestinal microsomal hydrolase activities were completely inhibited by BNPP to confirm the role of carboxylesterases [3].
    • Enzyme Extraction & Separation: Microsomal enzymes were extracted with Triton X-100 and separated using anion-exchange column chromatography [3].
    • Activity Analysis: The hydrolyzing activity of the fractions was measured and co-elution with known carboxylesterase activity was confirmed [3].
    • Validation: Rat and human carboxylesterase isoforms (e.g., Ces1e, Ces2c, CES1, CES2) were expressed in COS cells to validate their activity against this compound [3].
  • Core Finding: The study identified that the hydrolytic activity was predominantly due to carboxylesterases (CES), with the small intestine showing higher activity than the liver. Human CES2 isozyme exhibited higher activity than CES1 [3].

Stability Comparison & Research Considerations

  • Compared to Benzyl Salicylate: In the same 2015 study, this compound was found to be "much more rapidly hydrolyzed" than benzyl salicylate by the same microsomal enzymes [3].
  • Relevance for Formulation: The data suggests that formulating this compound in low pH (<4) and anhydrous conditions, and storing it at cool temperatures, would maximize its stability [2].
  • Data Limitations: Please note that the key experimental studies providing quantitative stability data are from 1996 [2] and 2015 [3]. The market reports included in the search, while recent, do not contain new experimental data on stability [4] [5] [6].

References

phenyl salicylate analytical methods comparison HPLC GC

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Phenyl Salicylate at a Glance

The table below summarizes the core characteristics and validated performance parameters of HPLC and GC methods based on published methodologies.

Feature HPLC Methods GC Methods
Common Applications Cosmetic products (sunscreens) [1], plant material [2], pharmaceutical formulations [1] Drug substance/purity testing [3], analysis in biological materials [4]
Typical Detectors PDA/UV [5], Fluorescence [2] Flame-Ionization Detection (FID) [3], Mass Spectrometry (MS) [6]
Reported Specificity Suitable for complex matrices like creams with other active ingredients [5] Specific for active ingredient in drug substance [3]
Reported Linearity High correlation coefficients for target analytes in complex creams [5] Meets acceptance criteria [3]
Reported Precision Intra-run precision CV ≤4.6% [5] Meets acceptance criteria [3]

| Key Advantages | - Better for thermally unstable compounds

  • No derivatization needed
  • Compatible with a wide range of compounds | - High separation efficiency
  • Excellent sensitivity with detectors like FID/MS
  • Robust and reproducible |

Detailed Experimental Protocols

For laboratory replication, here are the specific experimental conditions as described in the research documents.

Detailed GC-FID Method for this compound [3]

This protocol is designed for the quantitative determination of the active ingredient in this compound drug substance.

  • Instrumentation: Gas chromatograph with Flame-Ionization Detection (GC-FID).
  • Column: HP-5 quartz capillary column (stationary phase: 5% diphenyl- and 95% dimethylpolysiloxane).
  • Quantitation Method: Internal standard method.
  • Validation: The method was validated for specificity, linearity, precision, and robustness, meeting acceptance criteria.
Detailed HPLC-PDA Method for Sunscreen Agents [5]

This protocol analyzes UV filters in sunscreen cream; this compound is confirmed as suitable for HPLC analysis [1].

  • Instrumentation: High-Performance Liquid Chromatography with Photodiode-Array Detection (HPLC-PDA).
  • Column: Fortis Phenyl analytical column (150.0 × 2.1 mm, 5 μm).
  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 45 mM aqueous Ammonium Formate (57:43, v/v).
  • Flow Rate: 0.4 mL/min.
  • Sample Preparation: Methanol extraction of the cream, followed by serial dilution and filtration.
  • Validation: The method was validated for linearity, precision, accuracy, and robustness, proving suitable for complex cosmetic matrices.

Technique Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate analytical technique, based on the properties of your sample and analytical goals.

G start Start: Choose Analytical Method for this compound thermal Is the sample thermally stable? start->thermal hplc_goal HPLC is Recommended - Pharmaceutical QC in creams/ointments - Analysis of plant metabolites - When dealing with complex, non-volatile mixtures thermal->hplc_goal No (or unknown) volatility Does the method require derivatization for volatility? thermal->volatility Yes gc_goal GC is Recommended - High-purity substance analysis - When maximum sensitivity is required (e.g., with MS) - Analysis in biological matrices matrix What is the sample matrix and primary goal? matrix->hplc_goal Complex formulation (e.g., Cosmetics) matrix->gc_goal Volatile matrix/ Ultra-trace analysis volatility->hplc_goal Avoid derivatization volatility->matrix Derivatization is feasible

Key Practical Considerations

  • Method Selection Basis: The choice between HPLC and GC often depends on the sample matrix. HPLC is more suited for complex, non-volatile formulations like creams [5], whereas GC excels in purity testing of the raw drug substance [3].
  • Exploiting Compound Properties: this compound's UV absorption makes it ideal for HPLC-UV/PDA detection [1] [5]. Its thermal stability and semi-volatility allow for effective analysis by GC [3] [1].
  • Column Chemistry Nuance: In HPLC, a phenyl-bonded column can offer different selectivity compared to a standard C18 column, potentially providing better separation for aromatic compounds like this compound through π-π interactions [7] [5].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Dry Powder
White solid with a pleasant odor; [Merck Index] White crystals; [Sigma-Aldrich MSDS]
Solid
White crystalline solid

XLogP3

3.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

214.062994177 Da

Monoisotopic Mass

214.062994177 Da

Boiling Point

172-173
172.00 to 173.00 °C. @ 12.00 mm Hg

Heavy Atom Count

16

Density

1.2614 at 86 °F (NTP, 1992)

Appearance

Solid powder

Melting Point

41-43
43 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

28A37T47QO

GHS Hazard Statements

Aggregated GHS information provided by 859 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 91 of 859 companies. For more detailed information, please visit ECHA C&L website;
Of the 12 notification(s) provided by 768 of 859 companies with hazard statement code(s):;
H315 (98.57%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.27%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.01%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pain and fever.

Pharmacology

Phenyl salicylate has several medical uses. It can be used as an analgesic to relieve pain, as an antiseptic with antibacterial effect as well as a kind of antipyretic for the treatment of fever. It is also used for the treatment of inflammation in the lower urinary tract. It is no longer commonly applied to human medical practice but is still used in veterinary medicine [MSDS]. When it is combined with methenamine, benzoic acid, phenyl salicylate, methylene blue, and hyoscyamine sulfate, it is used to relieve the discomfort, pain, frequent urge to urinate, and cramps/spasms of the urinary tract caused by a urinary tract infection or a diagnostic procedure [L2471].

ATC Code

G - Genito urinary system and sex hormones
G04 - Urologicals
G04B - Urologicals
G04BX - Other urologicals
G04BX12 - Phenyl salicylate

Mechanism of Action

Inhibits the activity of the enzyme known as cyclooxygenase (COX) which causes the formation of prostaglandins, substances which cause inflammation, swelling, pain, and fever. For more information, refer to the drug entry [DB00945].

Vapor Pressure

0.00000817 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

118-55-8

Absorption Distribution and Excretion

Rapidly absorbed. Refer to [DB00945] for detailed salicylate absorption information.
Please refer to [DB00945] for the route of elimination.
Steady-state plasma salicylate concentrations increase more than proportionally with increasing dosages; the time required to reach steady state increases with increasing daily dose. Dosage intervals of 8-12 h are sufficient to maintain plasma salicylate concentrations in the normal therapeutic anti-inflammatory concentration range.
Please refer to [DB00945] for more information.

Metabolism Metabolites

Hydrolyzed to salicylic acid. Salicylic acid elimination kinetics are dependent on drug concentration because of the limited capacity of two major biotransformation pathways: formation of salicyluric acid and of salicyl phenolic glucuronide. Metabolism of this drug occurs mainly in the liver, like other salicylates. Metabolism of salicylic acid occurs through glucuronide formation (to produce salicyluric acid), and salicyl phenolic glucuronide), conjugation with glycine (to produce salicyluric acid), and oxidation to form gentisic acid. The rate of formation of salicyl phenolic glucuronide and salicyluric acid are easily saturated at low salicylic acid concentrations and their formation can be described by Michaelis-Menten kinetics.

Wikipedia

Phenyl_salicylate

Biological Half Life

Mean half-life of 1.1 h.

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Antimicrobial; Denaturant

General Manufacturing Information

Plastics Product Manufacturing
Benzoic acid, 2-hydroxy-, phenyl ester: ACTIVE

Dates

Last modified: 08-15-2023

Study of Cationic and Nonionic Mixed Micelles with NaBr and 3,5-Cl

Ibrahim Isah Fagge, Khalisanni Khalid, Muhammad Azri Mohd Noh, Nor Saadah Muhammad Yusof, Sharifuddin Md Zain, Mohammad Niyaz Khan
PMID: 29238023   DOI: 10.5650/jos.ess17033

Abstract

Behaviors of cationic and nonionic mixed micelles in the form of hexadecyltrimethylammonium bromide (HDABr) and hexadecyltrimethylammonium bromide-Polyethylene glycol hexadecyl ether (C
E
), in the presence of inert salts (NaBr and 3,5-dichlorosodium benzoate), by the use of reaction probe between Pp and ionized PhSH (Pp = piperidine and PhSH = phenyl salicylate), has been reported in this work. The values of R
(R
denotes ion exchange constants obtained in the presence of micelles of different structural features) or K
(K
denotes ion exchange constants obtained in the presence of micelles of the same structural features) for 3,5-Cl
C
H
CO
were almost the same at three different [HDABr]
(0.006, 0.010 and 0.015 M). The average value of R
or K
determined, in the presence of pure HDABr micelles, using semi empirical kinetic (SEK) method appeared to be almost 2½-fold larger (R
or K
= 198) than that in the presence of mixed HDABr-C
E
micelles (R
or K
= 78). Rheological measurements indicated the existence of wormlike/twisted micelles and vesicle at 0.015 M pure HDABr, various [3,5-Cl
C
H
CO
Na], and 25 and 35℃ whereas there were evidence of only spherical micelles in the presence of mixed HDABr-C
E
([HDABr]
= 0.015 M and [C
E
]
= 0.006 M) at both temperatures.


Kinetics and Mechanism of Cationic Flexible Nanoparticles (CFN) - Catalyzed Piperidinolysis of Anionic Phenyl Salicylate: CFN = TTABr/MX/H2O with MX = NaCl, NaBr; CnH2n+1CO2Na, n = 4, 5, 6 and 7

Muhammad Azri Mohd Noh, Khalisanni Khalid, Azhar Ariffin, Mohammad Niyaz Khan
PMID: 27581491   DOI: 10.5650/jos.ess16048

Abstract

The present study is focused on the effect of the TTABr/MX/H2O-nanoparticles on the rate of piperidinolysis of ionized phenyl salicylate where TTABr represents tetradecyltrimethylammonium bromide and MX = NaCl, NaBr and CnH2n+1CO2Na with n = 4, 5, 6 and 7. Pseudo-first-order rate constant for the piperidinolysis of ionized phenyl salicylate at 35°C and constant concentration [PSa(-)]T = 0.2 mM, [Pip]T = 0.1 M, [NaOH] = 30 mM, [TTABr]T and different [MX] follow an empirical relationship which gives two empirical constant, (X)kcat and K(X/S). The value of relative counterion (X) binding constant, RX(Br) were calculated from the relationship; RX(Br) = (X)kcat/(Br)kcat. The values of RX(Br) for X = C4H9CO2(-), C5H11CO2(-), C6H13CO2(-), and C7H15CO2(-) are increasing with increase in the number of alkyl chain of counterion X.


On Viscous Flow in Glass-Forming Organic Liquids

Michael I Ojovan
PMID: 32899408   DOI: 10.3390/molecules25174029

Abstract

The two-exponential Sheffield equation of viscosity η(T) = A
·T·[1 + A
·exp(H
/RT)]·[1 + C·exp(H
/RT)], where A
, A
, H
, C, and H
are material-specific constants, is used to analyze the viscous flows of two glass-forming organic materials-salol and α-phenyl-
-cresol. It is demonstrated that the viscosity equation can be simplified to a four-parameter version: η(T) = A·T·exp(H
/RT)]·[1 + C·exp(H
/RT)]. The Sheffield model gives a correct description of viscosity, with two exact Arrhenius-type asymptotes below and above the glass transition temperature, whereas near the T
it gives practically the same results as well-known and widely used viscosity equations. It is revealed that the constants of the Sheffield equation are not universal for all temperature ranges and may need to be updated for very high temperatures, where changes occur in melt properties leading to modifications of A and H
for both salol and α-phenyl-
-cresol.


Determination of Relative Counterion Binding Constant to Cationic Micelles

Khalisanni Khalid, Muhammad Azri Mohd Noh, Sharifuddin Md Zain, M Niyaz Khan
PMID: 28357712   DOI: 10.1007/s41061-017-0132-9

Abstract

The efficiency of counterion affinity towards ionic micelles is often described in terms of the degree of counterion binding (β
) to ionic micelles or the conventional ion-exchange constant ([Formula: see text]) or relative binding constant ([Formula: see text]) of X
and Br
counterions. This review describes the use of ionized phenyl salicylate ions, PSa
, as a new probe to determine [Formula: see text] values using a semiempirical spectrophotometric method. The value of [Formula: see text] is found to be comparable to reported values obtained using different probes by the semiempirical kinetic method as well as different physical methods. Application of semiempirical methods for calculation of [Formula: see text] or [Formula: see text] values involves an inherent assumption that these values are independent of the physicochemical characteristics of the probe molecule.


Hydrolytic metabolism of phenyl and benzyl salicylates, fragrances and flavoring agents in foods, by microsomes of rat and human tissues

Hitomi Ozaki, Kazumi Sugihara, Yuki Tamura, Chieri Fujino, Yoko Watanabe, Naoto Uramaru, Tomomichi Sone, Shigeru Ohta, Shigeyuki Kitamura
PMID: 26321725   DOI: 10.1016/j.fct.2015.08.024

Abstract

Salicylates are used as fragrance and flavor ingredients for foods, as UV absorbers and as medicines. Here, we examined the hydrolytic metabolism of phenyl and benzyl salicylates by various tissue microsomes and plasma of rats, and by human liver and small-intestinal microsomes. Both salicylates were readily hydrolyzed by tissue microsomes, predominantly in small intestine, followed by liver, although phenyl salicylate was much more rapidly hydrolyzed than benzyl salicylate. The liver and small-intestinal microsomal hydrolase activities were completely inhibited by bis(4-nitrophenyl)phosphate, and could be extracted with Triton X-100. Phenyl salicylate-hydrolyzing activity was co-eluted with carboxylesterase activity by anion exchange column chromatography of the Triton X-100 extracts of liver and small-intestinal microsomes. Expression of rat liver and small-intestinal isoforms of carboxylesterase, Ces1e and Ces2c (AB010632), in COS cells resulted in significant phenyl salicylate-hydrolyzing activities with the same specific activities as those of liver and small-intestinal microsomes, respectively. Human small-intestinal microsomes also exhibited higher hydrolyzing activity than liver microsomes towards these salicylates. Human CES1 and CES2 isozymes expressed in COS cells both readily hydrolyzed phenyl salicylate, but the activity of CES2 was higher than that of CES1. These results indicate that significant amounts of salicylic acid might be formed by microsomal hydrolysis of phenyl and benzyl salicylates in vivo. The possible pharmacological and toxicological effects of salicylic acid released from salicylates present in commercial products should be considered.


Transition from Arrhenius to non-Arrhenius temperature dependence of structural relaxation time in glass-forming liquids: continuous versus discontinuous scenario

V A Popova, N V Surovtsev
PMID: 25314447   DOI: 10.1103/PhysRevE.90.032308

Abstract

The temperature dependences of α relaxation time τ(α)(T) of three glass-forming liquids (salol, o-terphenyl, and α-picoline) were investigated by a depolarized light scattering technique. A detailed description of τ(α)(T) near T(A), the temperature of the transition from the Arrhenius law at high temperatures to a non-Arrhenius behavior of τ(α)(T) at lower temperatures, was done. It was found that this transition is quite sharp. If the transition is described as switching from the Arrhenius law to the Vogel-Fulcher-Tammann law, it occurs within the temperature range of about 15 K or less. Most of the known expressions for τ(α)(T) cannot describe this sharp transition. Our analysis revealed that this transition can be described either as a discontinuous transition in the spirit of the frustration-limited domain theory [D. Kivelson, G. Tarjus, X. Zhao, and S. A. Kivelson, Phys. Rev. E 53, 751 (1996)], implying a phase transition, or by a phenomenological expression recently suggested [B. Schmidtke, N. Petzold, R. Kahlau, M. Hofmann, and E. A. Rössler, Phys. Rev. E 86, 041507 (2012)], where the activation energy includes the term depending exponentially on temperature.


Kinetics and mechanism of nanoparticles-catalyzed piperidinolysis of anionic phenyl salicylate

Norazizah Abd Razak, M Niyaz Khan
PMID: 25478597   DOI: 10.1155/2014/604139

Abstract

The values of the relative counterion (X) binding constant R(X)(Br) (=K(X)/K(Br), where K(X) and K(Br) represent cetyltrimethylammonium bromide, CTABr, micellar binding constants of X(v-) (in non-spherical micelles), v = 1,2, and Br(-) (in spherical micelles)) are 58, 68, 127, and 125 for X(v-) = 1(-), 1(2-), 2(-), and 2(2-), respectively. The values of 15 mM CTABr/[Na(v)X] nanoparticles-catalyzed apparent second-order rate constants for piperidinolysis of ionized phenyl salicylate at 35 °C are 0.417, 0.488, 0.926, and 0.891 M(-1) s(-1) for Na(v)X = Na1, Na2 1, Na2, and Na2 2, respectively. Almost entire catalytic effect of nanoparticles catalyst is due to the ability of nonreactive counterions, X(v-), to expel reactive counterions, 3(-), from nanoparticles to the bulk water phase.


Study of the transformation of two salicylates used in personal care products in chlorinated water

Mariana M de Oliveira e Sá, Margarida S Miranda, Joaquim C G Esteves da Silva
PMID: 25086797   DOI: 10.1016/j.watres.2014.07.018

Abstract

Disinfection of swimming pool water is essential to inactivate pathogenic microorganisms. However chlorine based disinfectants, the most commonly used, are known to lead to the formation of disinfection by-products (DBPs), some of which have been associated with adverse health effects. Precursors of DBPs include the organic matter present in the water used to fill the swimming pool, human body fluids and personal care products (PCPs) used by swimmers and bathers. The increased use, in the last years, of PCPs lead to an increased concern about the fate of PCPs in swimming pool waters and potential health risks of formed DBPs. In this study, the chemical transformations of two salicylates, benzyl salicylate (BzS) and phenyl salicylate (PS), incorporated in several PCPs, in chlorinated water were investigated. High-performance liquid chromatography (HPLC) with UV-diode-array detection (HPLC-UV-DAD) was used to follow the reaction kinetics and HPLC with mass spectrometry (HPLC-MS) was used to tentatively identify the major transformation by-products. Under the experimental conditions used in this work both salicylates reacted with chlorine following pseudo-first order kinetics: rate constant k = (0.0038 ± 0.0002) min(-1) and half-life t1/2 = (182 ± 10) min for BzS and rate constant k = (0.0088 ± 0.0005) min(-1) and half-life t1/2 = (79 ± 4) min for PS (mean ± standard deviation). The reactions of the two salicylates in chlorinated water led to the formation of DBPs that were tentatively identified as mono- and dichloro- substituted compounds. Most probably they result from an electrophilic substitution of one or two hydrogen atoms in the phenolic ring of both salicylates by one or two chlorine atoms.


Screening alternative therapies to control Nosemosis type C in honey bee (Apis mellifera iberiensis) colonies

Cristina Botías, Raquel Martín-Hernández, Aránzazu Meana, Mariano Higes
PMID: 24148868   DOI: 10.1016/j.rvsc.2013.09.012

Abstract

Nosemosis type C caused by the microsporidium Nosema ceranae is one of the most widespread of the adult honey bee diseases, and due to its detrimental effects on both strength and productivity of honey bee colonies, an appropriate control of this disease is advisable. Fumagillin is the only veterinary medicament recommended by the World Organization for Animal Health (OIE) to suppress infections by Nosema, but the use of this antibiotic is prohibited in the European Union and few alternatives are available at present to control the disease. In the present study three therapeutic agents (Nosestat®, Phenyl salicylate and Vitafeed Gold®) have been tested to control N. ceranae infection in honey bee colonies, and have been compared to the use of fumagillin. None of the products tested was effective against Nosema under our experimental conditions. Low consumption of the different doses of treatments may have had a strong influence on the results obtained, highlighting the importance of this issue and emphasizing that this should be evaluated in studies to test therapeutic treatments of honey bee colonies.


Contact Allergy to Salicylates and Cross-Reactions

Andrew Scheman, Ronald Te
PMID: 28614109   DOI: 10.1097/DER.0000000000000300

Abstract




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